2,6-DI-Tert-butylphenol
Description
Significance of Alkylated Phenols in Chemical Science and Technology
Alkylated phenols are a class of organic compounds that are foundational to the fine chemicals industry. slchemtech.com These compounds, characterized by a phenol (B47542) molecule with one or more alkyl groups attached to its aromatic ring, possess modified chemical and physical properties that make them indispensable in numerous industrial applications. slchemtech.comwikipedia.org The addition of alkyl groups enhances properties such as thermal stability, surface activity, and compatibility with other chemicals. slchemtech.com
Their applications are diverse and critical. Alkylated phenols are key precursors in the synthesis of non-ionic surfactants, which are used extensively in detergents, emulsifiers, and dispersants. slchemtech.comfactmr.com They also serve as resin modifiers to improve the durability of coatings and adhesives, as preservatives to extend product shelf life, and as additives in lubricants and fuels to prevent degradation. slchemtech.comcymitquimica.comaftonchemical.com In the polymer industry, derivatives of alkyl phenols function as UV stabilizers and antioxidants, preventing the oxidation of plastics and thereby extending their lifespan. factmr.comdataintelo.com
Historical Development of Research on 2,6-Di-tert-butylphenol (B90309)
Research into sterically hindered phenols, such as this compound (2,6-DTBP), gained momentum due to their notable stability and antioxidant properties. wiley.com The bulky tert-butyl groups at the ortho positions (2 and 6) relative to the hydroxyl group sterically hinder the phenolic proton, making it a highly effective radical scavenger. wiley.comresearchgate.net
The industrial synthesis of 2,6-DTBP is primarily achieved through the Friedel–Crafts alkylation of phenol with isobutene. wikipedia.org This process requires a catalyst, typically an aluminum phenoxide, to selectively direct the bulky tert-butyl groups to the ortho positions. wikipedia.orggoogle.com Early methods involved high pressures and temperatures. For instance, one known method involved the alkylation of phenol with isobutylene (B52900) at 150°C under pressures of 45 to 50 atm, yielding 76-79% of 2,6-DTBP. google.com Another early patent described using aluminum chloride as a catalyst at 70 atm, which resulted in a yield of 56-60%. google.com
Over the years, research has focused on improving the selectivity and efficiency of this synthesis. The use of aluminum tris-(phenolate) as a catalyst at temperatures between 100 and 125°C and pressures up to 25 bar became a common method. chemicalbook.com Further refinements have aimed at conducting the reaction under milder conditions, such as atmospheric pressure, and increasing the purity of the final product. google.comgoogle.com
Scope and Research Trajectory for this compound
The primary application of this compound is as an antioxidant and UV stabilizer for hydrocarbon-based products, including petrochemicals and plastics. aftonchemical.comwikipedia.org It is particularly useful in preventing gumming in aviation fuels. aftonchemical.comwikipedia.org The global production of 2,6-DTBP is significant, with estimates around 15,000 metric tonnes per year, reflecting its industrial importance. globallcadataaccess.org
Current and future research trajectories for 2,6-DTBP are expanding beyond its traditional roles. It serves as a crucial intermediate in the synthesis of more complex and higher molecular weight antioxidants. wikipedia.orggloballcadataaccess.org For example, it is a precursor to compounds like Irganox 1098 and is used in the synthesis of probucol (B1678242) and nicanartine. wikipedia.orgvinatiorganics.com
The unique reactivity of the sterically hindered phenol group continues to be an area of active investigation. Studies have explored its catalytic oxidation and its reactions with various agents to produce new derivatives. rsc.orgacs.orgtandfonline.com For instance, the iridium-catalyzed C4-alkylation of this compound opens pathways for creating new C-C bonds. thieme-connect.com Furthermore, the compound's ability to act as a "chameleonic" molecule, switching from an antioxidant to a pro-oxidant under certain conditions, is being explored for potential applications in medicine. nih.govmdpi.com The market for 2,6-DTBP is projected to grow, driven by the increasing demand for high-performance materials in the automotive, construction, and electronics industries. dataintelo.comgithub.com
Properties of this compound
This compound is a colorless to light yellow crystalline solid at room temperature. cymitquimica.comnih.gov Its physical and chemical properties are largely defined by the two bulky tert-butyl groups flanking the hydroxyl group on the phenol ring.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₂₂O wikipedia.orgvinatiorganics.com |
| Molar Mass | 206.329 g·mol⁻¹ wikipedia.orgvinatiorganics.com |
| Appearance | Low-melting colourless to light yellow solid wikipedia.orgvinatiorganics.comnih.gov |
| Melting Point | 34 to 37 °C (93 to 99 °F; 307 to 310 K) wikipedia.orgvinatiorganics.com |
| Boiling Point | 253 °C (487 °F; 526 K) wikipedia.orgvinatiorganics.com |
| Flash Point | 118 °C (244 °F; 391 K) wikipedia.org |
| Solubility | Insoluble in water and alkali; soluble in organic solvents like benzene (B151609), ethyl alcohol, and hydrocarbons. cymitquimica.comvinatiorganics.com |
| Vapor Pressure | 0.0073 mmHg nih.gov |
| log Kow (Octanol-water partition coefficient) | 4.92 nih.gov |
Industrial Production
The industrial production of this compound is achieved by the alkylation of phenol with isobutene. wikipedia.org The reaction is catalyzed by aluminum phenoxide, which selectively promotes ortho-alkylation. aftonchemical.comwikipedia.org
Reaction: C₆H₅OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂C₆H₃OH wikipedia.org
This process is typically carried out at temperatures ranging from 0°C to 80°C in the presence of a diluent. vinatiorganics.com The reaction mixture usually contains by-products such as 2-tert-butylphenol (B146161), 2,4-di-tert-butylphenol (B135424), and 2,4,6-tri-tert-butylphenol (B181104), which are then separated through rectification. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-ditert-butylphenol | |
|---|---|---|
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InChI |
InChI=1S/C14H22O/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9,15H,1-6H3 | |
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InChI Key |
DKCPKDPYUFEZCP-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O | |
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Molecular Formula |
C14H22O | |
| Record name | 2,6-DI-TERT-BUTYLPHENOL | |
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Related CAS |
24676-69-5 (potassium salt) | |
| Record name | 2,6-Di-tert-butylphenol | |
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DSSTOX Substance ID |
DTXSID6027052 | |
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Molecular Weight |
206.32 g/mol | |
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Physical Description |
2,6-di-tert-butylphenol appears as odorless colorless to light yellow solid or liquid. Floats on water. Freezing point is 97 °F. (USCG, 1999), Liquid; Liquid, Other Solid, Light-straw colored solid; [Hawley] White solid; mp = 35-38 deg C; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
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| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)- | |
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Boiling Point |
487 °F at 760 mmHg (USCG, 1999), 253 °C | |
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Flash Point |
greater than 200 °F (USCG, 1999), 118 °C, 118 °C o.c. | |
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Solubility |
2.5 mg/l @ 25 °C, Soluble in alcohol and benzene, insoluble in water, Insoluble in water and alkali, soluble in acetone, benzene, carbontetrachloride, ethyl alcohol, diethyl ether, and hydrocarbons., Solubility in water, g/100ml at 25 °C: 0.04 (very poor) | |
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Density |
0.914 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.914 @ 20 °C, 0.91 g/cm³ | |
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Vapor Pressure |
0.0073 [mmHg], Vapor pressure, Pa at 20 °C: 1.0 | |
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Color/Form |
Light straw, crystalline solid, Colorless solid | |
CAS No. |
128-39-2 | |
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Melting Point |
97 °F (USCG, 1999), 37 °C, 36-37 °C | |
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| Record name | 2,6-DI-TERT-BUTYLPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthetic Methodologies and Reaction Mechanisms of 2,6 Di Tert Butylphenol
Catalytic Alkylation Routes for 2,6-Di-tert-butylphenol (B90309) Formation
The formation of this compound can be approached through direct alkylation of phenol (B47542) or by the subsequent alkylation of an intermediate, 2-tert-butylphenol (B146161). Each route presents distinct advantages and challenges, with the choice of catalyst and reaction parameters being paramount for achieving high selectivity.
Alkylation of Phenol with Isobutylene (B52900): Catalytic Systems (e.g., Aluminum Phenolates)
The direct alkylation of phenol with isobutylene is a common industrial method for producing this compound. wikipedia.org Aluminum phenolate (B1203915) is a key catalyst in this process, favoring the formation of ortho-substituted products. wikipedia.orgresearchgate.net The reaction is typically carried out at elevated temperatures, often between 100°C and 120°C, and under pressures that can reach up to 25 bars. google.com The catalyst itself can be generated in situ by dissolving aluminum in the phenol that is to be alkylated. google.com
While effective, this method can also produce other isomers, such as 2,4-di-tert-butylphenol (B135424) and the trisubstituted 2,4,6-tri-tert-butylphenol (B181104). prepchem.comgoogle.com The use of a strong Lewis acid like the Al³⁺ ion is necessary to achieve selective ortho-alkylation; conventional Brønsted acids tend to favor the formation of 2,4-di-tert-butylphenol. wikipedia.org
| Catalyst System | Typical Temperature | Typical Pressure | Key Outcome |
| Aluminum Phenolate | 100-120°C google.com | Up to 25 bars google.com | Favors ortho-alkylation wikipedia.orgresearchgate.net |
| Brønsted Acids | - | - | Favors para-alkylation wikipedia.org |
Alkylation of 2-tert-butylphenol: Selective Synthesis Strategies
An alternative and often more selective route to this compound involves the alkylation of 2-tert-butylphenol with isobutylene. google.com This two-step approach first synthesizes the mono-substituted phenol, which is then further alkylated. This strategy can offer greater control over the final product distribution, minimizing the formation of undesired isomers. google.com
A notable advancement in this area involves the use of aluminum tris-(2-tert-butylphenolate) as a catalyst. google.com This catalytic system allows the reaction to proceed at significantly lower temperatures (0°C to 80°C) and pressures (0.1 to 11 bars) compared to the direct alkylation of phenol. google.com The use of diluents, such as saturated aliphatic or cycloaliphatic hydrocarbons, can further enhance the selectivity and yield of this compound while reducing the formation of 2,4,6-tri-tert-butylphenol. google.com
Influence of Catalyst Structure and Reaction Conditions on Product Yield and Selectivity
The structure of the catalyst and the specific reaction conditions employed have a profound impact on the yield and selectivity of this compound. The choice of catalyst is a primary determinant of isomeric distribution. For instance, aluminum phenoxide-type catalysts are known to promote ortho-alkylation, leading to higher yields of this compound. researchgate.netwhiterose.ac.uk
Lowering the reaction temperature and catalyst concentration can lead to improved selectivity and higher conversion of 2-tert-butylphenol. researchgate.net Working at lower temperatures in the presence of an excess of isobutene or specific aliphatic solvents has been shown to enhance the formation of this compound. researchgate.net For example, reacting 2-tert-butylphenol with an excess of isobutene at 10°C and a pressure of 1.5 bars in the presence of aluminum tris-(2-tert-butylphenolate) can significantly reduce the amount of the undesirable 2,4,6-tri-tert-butylphenol. google.com
| Parameter | Effect on Yield and Selectivity |
| Catalyst Type | Aluminum phenoxides favor ortho-alkylation. researchgate.netwhiterose.ac.uk |
| Temperature | Lower temperatures can improve selectivity. researchgate.net |
| Catalyst Concentration | Lower concentrations can lead to higher conversion and reduced by-products. researchgate.net |
| Solvent/Diluent | Specific aliphatic solvents can enhance selectivity. google.comresearchgate.net |
| Reactant Ratio | An excess of isobutene can reduce the formation of tri-substituted by-products. google.comresearchgate.net |
Mechanistic Elucidation of Alkylation Processes
The mechanism of phenol alkylation is complex and has been the subject of considerable research. The prevailing theories aim to explain the observed regioselectivity and the influence of different catalytic systems.
Proposed Reaction Mechanisms (e.g., Chain Ion Mechanism, Coordinated Aluminum Complexes)
The traditional view of phenol alkylation often involves a Friedel-Crafts-type mechanism with the formation of a carbocation intermediate. slchemtech.com However, to explain the high ortho-selectivity observed with aluminum phenolate catalysts, alternative mechanisms have been proposed. One such mechanism suggests the involvement of a coordinated aluminum complex. researchgate.net
A proposed mechanism posits that a monomeric, coordinatively unsaturated aluminum tris-(2-tert-butylphenolate) complex is the active catalytic species. researchgate.net During the catalytic cycle, this complex is thought to transform into an aluminum bis(2-tert-butylphenolate)-(2,6-di-tert-butylphenolate) complex. The more sterically hindered 2,6-di-tert-butylphenolate ligand is then displaced by 2-tert-butylphenol, regenerating the initial catalyst as long as an excess of 2-tert-butylphenol is present. researchgate.net
Another perspective, particularly when using cation-exchange resin catalysts, suggests a neutral-pathway mechanism that accounts for the initial high concentration of phenolic ether. nih.govresearchgate.net This is followed by an ionic rearrangement mechanism where the alkyl group migrates from the ether to form C-alkylphenols, a process facilitated by protonation which lowers the transition barriers. nih.govresearchgate.net
Kinetic Studies of Alkylation Reactions
Kinetic studies of phenol alkylation with isobutylene have provided valuable insights into the reaction dynamics. When using a cation exchange resin like Amberlyst 15, the reaction rate has been observed to increase with both catalyst concentration and reaction temperature. researchgate.net The apparent activation energies for the formation of ortho-alkylate, para-alkylate, and dialkylate have been determined to be 57.7, 51.5, and 46.4 kJ mol⁻¹, respectively. researchgate.net
In studies using sulfuric acid as a catalyst, it has been shown that ortho and para substitution initially occur at roughly the same rate. researchgate.net As the reaction progresses, the isomer distribution shifts in favor of the para isomer, indicating that the alkylation is a reversible process. researchgate.net
Role of Phenoxide Species: Monomers and Dimers in Catalysis
The catalytic activity of alkali metal phenoxides derived from this compound is significantly influenced by their aggregation state, specifically the equilibrium between monomeric and dimeric species. lp.edu.ua The temperature at which these phenoxides are prepared is a determining factor in their subsequent catalytic efficacy. lp.edu.ua For instance, potassium or sodium 2,6-di-tert-butylphenoxides synthesized at temperatures exceeding 433 K (160 °C) exist predominantly as monomers, which exhibit higher catalytic activity. lp.edu.ua Upon cooling, these monomers can associate to form dimers. lp.edu.ua
These phenoxide species, particularly potassium 2,6-di-tert-butylphenoxide (ArOK), are effective catalysts in the alkylation of this compound. tandfonline.comresearchgate.net The catalytic system often involves the phenoxide in conjunction with an alkali metal hydroxide (B78521), such as potassium hydroxide (KOH). tandfonline.comdocumentsdelivered.com The mechanism of this catalytic alkylation is complex, involving a chain reaction with the participation of ion pairs. researchgate.netresearchgate.net The specific form of the phenoxide—monomer or dimer—affects the reaction kinetics. lp.edu.uaresearchgate.net Studies have shown that the monomeric form of the catalyst leads to higher reaction rates in the alkylation of this compound with methyl acrylate (B77674). lp.edu.uaresearchgate.net
In a different context, the synthesis of this compound itself via the alkylation of 2-tert-butylphenol with isobutene can be catalyzed by aluminium tris-(2-tert-butylphenolate). researchgate.net A proposed mechanism suggests that a monomeric, coordinatively unsaturated aluminium complex is the active catalytic species. researchgate.net This complex is transformed during the catalytic cycle, and the regeneration of the initial catalyst depends on the presence of excess 2-tert-butylphenol. researchgate.net
Derivatization Strategies for this compound
This compound serves as a crucial intermediate for the synthesis of a wide range of derivatives, particularly more complex antioxidants used to stabilize polymers and other materials. wikipedia.orgvinatiorganics.com Derivatization strategies often target the para-position of the phenol, leveraging the steric hindrance from the two tert-butyl groups to direct reactions.
A key derivatization method is the Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The alkylation of this compound with methyl acrylate is a prominent example of this strategy, conducted under basic conditions. tandfonline.comwikipedia.org This reaction is efficiently catalyzed by a system consisting of an alkali metal 2,6-di-tert-butylphenolate and an alkali metal hydroxide. tandfonline.com
The reaction yields methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. lp.edu.uawikipedia.org The kinetics of this catalytic alkylation are dependent on the preparation method of the potassium 2,6-di-tert-butylphenoxide catalyst. researchgate.netresearchgate.net For instance, using a monomeric form of the catalyst, prepared at temperatures above 180°C, can result in product yields of up to 98%. lp.edu.uaresearchgate.net The reaction proceeds through a catalytic chain mechanism involving ion pairs. researchgate.net
Table 1: Michael Addition of this compound with Methyl Acrylate
| Reactants | Catalyst System | Product | Typical Yield | Reference |
|---|---|---|---|---|
| This compound, Methyl Acrylate | Potassium 2,6-di-tert-butylphenoxide (ArOK), Potassium Hydroxide (KOH) | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Up to 98% | lp.edu.uaresearchgate.net |
The derivatives of this compound are pivotal as precursors for a variety of complex, high-performance antioxidants. wikipedia.org The product of the Michael addition with methyl acrylate, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is itself a key starting material for synthesizing more elaborate antioxidants like Irganox 1098 through transesterification reactions. researchgate.netwikipedia.org
Another strategy involves reacting 3,5-di-tert-butyl-4-hydroxybenzoic acid (a derivative of this compound) with aryl hydrazides in the presence of phosphorus oxychloride. mdpi.com This synthesis produces novel 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, which are compounds that exhibit significant free-radical scavenging abilities. mdpi.com The 1,3,4-oxadiazole (B1194373) moiety enhances the antioxidant activity due to the increased stability of the resulting free radical through resonance. mdpi.com
Furthermore, this compound can be used to create precursors for antioxidants through Mannich reactions. For example, reacting this compound with formaldehyde (B43269) and methanol (B129727) in the presence of a Mannich base catalyst produces 2,6-di-tert-butyl-4-methoxymethylphenol. google.com This compound can then be reacted with aromatic compounds like mesitylene (B46885) to synthesize large, multifunctional hindered phenolic antioxidants such as 1,3,5-trimethyl-2,4,6-tri-(3,5-di-tert-butyl-4-hydroxybenzyl)benzene. google.com
Table 2: Examples of Complex Antioxidants Derived from this compound
| Precursor | Reaction Type | Resulting Antioxidant/Derivative | Application/Significance | Reference |
|---|---|---|---|---|
| Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Transesterification | Irganox 1098 | High-performance polymer stabilizer | wikipedia.org |
| 3,5-Di-tert-butyl-4-hydroxybenzoic acid | Condensation with aryl hydrazides | 2,6-Di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols | Compounds with significant antioxidant activity | mdpi.com |
Molecular Structure, Intramolecular Dynamics, and Spectroscopic Characterization
Unraveling Molecular Dynamics through Rotational Spectroscopy and Tunnelling Phenomena
Rotational spectroscopy has proven to be a powerful tool for investigating the detailed structure and internal dynamics of 2,6-di-tert-butylphenol (B90309). unibo.it Analysis of its rotational spectrum, conducted in a jet expansion, has revealed the presence of both fine and hyperfine tunnelling components, which provide profound insights into the molecule's intramolecular motions. unibo.itunibo.it
The Torsional Dance of the Hydroxyl Group
A prominent feature of the rotational spectrum of this compound is a significant spectral doubling, with two distinct groups of lines separated by approximately 190 MHz. unibo.itbohrium.com This splitting is attributed to the torsional motion of the hydroxyl (-OH) group. unibo.itunibo.it This phenomenon, known as tunnelling, arises from the hydroxyl group moving between two equivalent positions within the plane of the benzene (B151609) ring. unibo.itnih.gov This is similar to the tunnelling observed in phenol (B47542), although the splitting in phenol is around 60 MHz. nih.gov The bulky tert-butyl groups on either side of the hydroxyl group create a specific potential energy landscape that governs this motion. unibo.it
A Closer Look at Fine and Hyperfine Tunnelling Components
The rotational spectrum of this compound is characterized by a series of transitions that are split into fine and hyperfine components. unibo.it The primary and most significant splitting of about 190 MHz is a direct consequence of the large amplitude torsional motion of the hydroxyl group. unibo.it The spectrum was successfully reproduced using a two-state torsion-rotation semirigid Hamiltonian for each pair of torsional states, labeled as 0-1, 2-3, and 4-5. unibo.it The smaller, sub-MHz splittings that create the fine structure are thought to be linked to the internal rotations of the methyl groups within the tert-butyl substituents. unibo.itmdpi.com Understanding the intricate details of these hyperfine components is an ongoing area of research. nih.govscimarina.org
Computational Chemistry: A Complementary Perspective
Computational methods provide a powerful and complementary approach to experimental studies for understanding the molecular structure and conformational landscape of this compound.
Pinpointing the Equilibrium Structure
Quantum chemical calculations, specifically using the B3LYP-D3BJ/def2-TZVP level of theory, have been employed to determine the equilibrium structure of this compound. unibo.itunibo.it These calculations provide a theoretical model of the molecule's geometry, including bond lengths and angles. The results from these computations show good agreement with the experimental structure determined from the rotational constants of various isotopologues, thereby validating the accuracy of both the experimental and theoretical approaches in defining the positions of the carbon skeleton and the tert-butyl groups. unibo.itunibo.it
Below is a table showcasing the experimental and theoretical rotational constants for the parent isotopologue of this compound.
| Parameter | Experimental Value (MHz) | Theoretical Value (MHz) |
| A | 1529.752 | 1530.1 |
| B | 919.263 | 918.7 |
| C | 681.458 | 681.1 |
Table 1: Comparison of experimental and theoretical rotational constants for this compound.
Mapping the Energy Landscape for Intramolecular Dynamics
To understand the tunnelling phenomena observed in the rotational spectrum, a one-dimensional flexible model has been used to analyze the potential energy surface associated with the hydroxyl group's torsional motion. unibo.itunibo.it This analysis reveals a double-minimum potential, with a barrier separating the two equivalent positions of the hydroxyl group's hydrogen atom. unibo.itmdpi.com The height of this barrier has been estimated to be approximately 1000(100) cm⁻¹. unibo.itunibo.itmdpi.comnih.gov This double-minimum potential function effectively describes the large amplitude motion of the hydroxyl group and provides a quantitative basis for the observed tunnelling splitting in the spectrum. mdpi.comresearcher.life
Spectroscopic Investigations of Intermolecular Interactions
The formation of a van der Waals-bonded complex between this compound (2,6-DTBP) and a single argon atom has been successfully achieved and characterized using rotational spectroscopy. mdpi.comresearcher.life This type of complex is generated in a supersonic jet expansion, where a mixture of argon and helium is passed over the heated vapors of 2,6-DTBP. mdpi.com The resulting molecular cluster provides a unique environment to study weak intermolecular forces and the subtle changes they induce in molecular structure and dynamics.
Quantum chemical calculations have been instrumental in predicting the structure of the 2,6-DTBP–Ar complex. mdpi.com These calculations indicate that the most stable configuration is a π-bound arrangement, where the argon atom is positioned above the aromatic ring of the 2,6-DTBP molecule. mdpi.comresearcher.life This is similar to adducts observed between noble gases and other aromatic rings like benzene or pyridine. mdpi.com The experimentally derived structural parameters from rotational spectroscopy have confirmed this π-bound configuration. mdpi.comresearcher.life
The rotational spectrum of the 2,6-DTBP–Ar complex exhibits distinct features that provide insight into its structure and dynamics. A notable characteristic is the presence of fine and hyperfine tunneling components in the microwave spectrum. mdpi.comresearcher.life A significant spectral doubling is observed, with two clusters of lines separated by approximately 179 MHz. mdpi.comnih.gov This splitting is attributed to the torsional motion of the hydroxyl group, a phenomenon also observed in the 2,6-DTBP monomer, although the splitting decreases from about 190 MHz in the monomer to 179 MHz in the complex upon the addition of the argon atom. mdpi.comunibo.it
Further complexity arises as each component of this main doublet is further split into three finer components, with separations of less than 1 MHz. mdpi.comnih.gov The origin of this threefold fine structure is hypothesized to be linked to internal motions within the tert-butyl groups, though this requires more detailed investigation for a complete understanding. mdpi.comnih.gov
The intramolecular dynamics of the complex are dominated by the large-amplitude torsional motion of the hydroxyl group. mdpi.com A one-dimensional flexible model has been used to describe this tunneling phenomenon, which arises from the movement of the hydroxyl group between two equivalent positions. mdpi.comunibo.it This motion is described by a double-minimum potential function with a significant energy barrier. mdpi.comunibo.it
| Parameter | 2,6-DTBP Monomer | 2,6-DTBP–Ar Complex |
|---|---|---|
| Primary Spectral Splitting (Hydroxyl Torsion) | ~190 MHz | ~179 MHz |
| Barrier to Hydroxyl Torsion | 1000(100) cm⁻¹ | ~1000(100) cm⁻¹ |
| Fine Structure Splitting | < 1 MHz (three components) | < 1 MHz (three components) |
The study of this compound provides a valuable opportunity for the exploration of various types of non-covalent interactions (NCIs). mdpi.com Within the 2,6-DTBP monomer itself, interactions occur between the hydroxyl group and the two bulky tert-butyl groups. mdpi.com The formation of the van der Waals complex with argon introduces further NCIs, primarily the π-interaction between the argon atom and the electron cloud of the benzene ring. mdpi.com
Computational analyses, such as symmetry-adapted perturbation theory, can be employed to determine the intermolecular interaction energy of such complexes. nih.gov In the case of the 2,6-DTBP–Ar complex, the primary interaction is the dispersion force between the argon atom and the aromatic ring. mdpi.com The steric hindrance provided by the two ortho tert-butyl groups influences the position of the hydroxyl group, which is found to be coplanar with the benzene ring. nih.govscispace.com This steric congestion is also responsible for inhibiting intermolecular hydrogen bonding between 2,6-DTBP molecules in the solid state. nih.govscispace.com The shortest intermolecular O---O distance is reported as 3.1008 (11) Å, with an O-H---O angle of 117.3 (16)°, which is not indicative of a typical hydrogen bond. nih.gov
The investigation of the 2,6-DTBP–Ar complex has revealed that the argon atom is situated off the plane of symmetry of the benzene ring in the most stable conformers. mdpi.comresearcher.life The π-bound configuration, with the argon atom engaging the aromatic ring's electron cloud, is the key non-covalent interaction in this van der Waals complex. mdpi.comresearcher.life
Oxidative Chemistry and Antioxidant Mechanisms of 2,6 Di Tert Butylphenol
Radical Scavenging Activity and Inhibition Kinetics
The primary antioxidant function of 2,6-DTBP involves its ability to interrupt radical-driven autoxidation chain reactions. It achieves this by donating a hydrogen atom to reactive radicals, a process that is both thermodynamically favorable and kinetically efficient due to the compound's unique molecular architecture.
The core of 2,6-DTBP's radical scavenging capability lies in the hydrogen atom abstraction from its phenolic hydroxyl (-OH) group. The two bulky tert-butyl groups flanking the hydroxyl group play a crucial role; they sterically hinder the hydroxyl oxygen, which influences the reactivity of the molecule. cmu.edu This steric hindrance makes the O-H bond weaker and more susceptible to homolytic cleavage. The ease of breaking this O-H bond, often evaluated by the bond dissociation energy (BDE), is a key determinant of its antioxidant action. unibo.it When 2,6-DTBP encounters a free radical (R•), it readily donates the hydrogen atom from its hydroxyl group to neutralize the radical and terminate the chain reaction. researchgate.net
The general mechanism can be represented as: Ar-OH + R• → Ar-O• + RH
Here, Ar-OH is 2,6-di-tert-butylphenol (B90309) and Ar-O• is the resulting phenoxyl radical. Kinetic studies have shown that steric crowding around the hydroxyl group is a significant factor in the rates of hydrogen transfer to alkyl radicals. cmu.edu
Upon donating the hydrogen atom, 2,6-DTBP is converted into a 2,6-di-tert-butylphenoxyl radical. A critical feature of effective phenolic antioxidants is the stability of this resulting radical. The phenoxyl radical derived from 2,6-DTBP is relatively stable and unreactive, which prevents it from initiating new oxidation chains. researchgate.net
The stability of the 2,6-di-tert-butylphenoxyl radical is attributed to two main factors:
Steric Shielding : The two large tert-butyl groups physically obstruct the radical center on the oxygen atom, preventing it from participating in further reactions, such as dimerization or reacting with other molecules. acs.org
Electron Delocalization : The unpaired electron on the oxygen atom is delocalized over the aromatic ring, distributing the radical character and increasing its stability.
This inherent stability ensures that the phenoxyl radical does not propagate the radical chain reaction, effectively breaking the oxidation cycle. researchgate.net The formation of these stable radicals has been confirmed and studied using techniques like Electron Spin Resonance (ESR) spectroscopy. researchgate.net
By efficiently scavenging radicals, 2,6-DTBP and its derivatives are effective inhibitors of radical chain reactions, a prominent example being lipid peroxidation. Lipid peroxidation is a detrimental process that damages cell membranes and is implicated in various pathological conditions. In model systems of nonenzymatic, iron-induced lipid peroxidation in human erythrocyte membranes, derivatives of this compound have demonstrated significant antioxidant activity. researchgate.net
These compounds reduce the concentration of secondary lipid peroxidation products, indicating their ability to interrupt the oxidative cascade. researchgate.net The mechanism is consistent with that of other chain-breaking antioxidants, where the phenol (B47542) intercepts peroxyl radicals (ROO•), which are key intermediates in the lipid peroxidation chain reaction, thereby preventing the propagation of damage.
Inhibition of Lipid Peroxidation by this compound Derivatives
Comparison of the antioxidant efficiency of this compound and its derivatives in reducing secondary products of lipid peroxidation in human erythrocyte membranes. Data sourced from a study on nonenzymatic Fe²⁺-induced lipid peroxidation. researchgate.net
| Compound | Antioxidant Efficiency (%) |
|---|---|
| This compound | 14 |
| 3,5-di-tert-butyl-4-hydroxybenzohydrazide | 37 |
| 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propane-1,2-dione dioxime | 26 |
| 2,6-di-tert-butyl-4-mercaptophenol | 21 |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 22 |
Mechanistic Studies of Catalytic Oxidation
While valued for its antioxidant properties, 2,6-DTBP can also undergo oxidation, particularly in the presence of catalysts. These reactions are of significant interest for synthesizing valuable chemical intermediates.
The oxidation of 2,6-DTBP by molecular oxygen can be effectively catalyzed by various transition metal complexes. Copper(II) Schiff base complexes, for instance, have been shown to be active catalysts for this transformation. researchgate.nettandfonline.com The catalytic cycle often involves the formation of a copper(II)-phenolate species as an initial step. tandfonline.com This is followed by an electron transfer process where the phenol is oxidized, and Cu(II) is reduced to Cu(I). The reduced Cu(I) complex is then reoxidized by molecular oxygen, completing the catalytic cycle. tandfonline.com The reaction mechanism can involve the reversible formation of metal-dioxygen adducts. researchgate.nettandfonline.com
Other metal complexes, such as cobalt(II) phthalocyanine (B1677752) derivatives and binucleating macrocyclic complexes, also demonstrate catalytic activity. sid.irscispace.com In these systems, the metal center plays a crucial role in activating molecular oxygen, facilitating the oxidation of the phenolic substrate. sid.ir The reaction rate can be influenced by factors such as the pH of the medium, with the phenoxide anion often being the more active species. sid.ir
The catalytic oxidation of 2,6-DTBP typically yields two primary types of products: benzoquinones and diphenoquinones. The selectivity towards a specific product can be controlled by the choice of catalyst and reaction conditions.
3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone (DPQ) : This product is formed through the oxidative coupling of two 2,6-di-tert-butylphenoxyl radicals. Many catalytic systems, particularly those involving copper(II) Schiff bases, show high selectivity for DPQ, with yields reported to be between 91% and 100%. tandfonline.comresearchgate.netresearchgate.net
2,6-Di-tert-butyl-1,4-benzoquinone (QN) : This product results from the oxidation of the phenol ring itself. Some catalytic systems produce a mixture of both DPQ and QN. sid.ir For example, the oxidation catalyzed by tetrasodium (B8768297) phthalocyaninatocobalt(II) tetrasulfonate has been shown to yield both products. sid.ir
The formation of these compounds is significant as they are valuable intermediates in the synthesis of various specialty chemicals. researchgate.net
Product Yields in Catalytic Oxidation of 2,6-DTBP
Yields of diphenoquinone (B1195943) (DPQ) from the oxidation of this compound using various copper(II) Schiff base complexes as catalysts. tandfonline.com
| Catalyst (Copper(II) Complex) | Yield of DPQ (%) |
|---|---|
| Cu(dCl,dCl,dMeSalen) | 98 |
| Cu(dBr,dBr,dMeSalen) | 91 |
| Cu(dI,dI,dMeSalen) | 100 |
| Cu(dCl,dBr,dMeSalen) | 95 |
Catalytic Cycle and Reactive Intermediates
The antioxidant action of this compound (2,6-DTBP) involves a catalytic cycle centered on its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. This process generates a stable, sterically hindered phenoxyl radical, which is the primary reactive intermediate. The cycle begins when 2,6-DTBP intercepts a free radical (R•), donating its hydroxyl hydrogen to terminate the radical chain reaction and forming the 2,6-di-tert-butylphenoxyl radical.
This phenoxyl radical is relatively stable and unreactive due to two main factors: the delocalization of the unpaired electron across the aromatic ring and the significant steric hindrance provided by the two bulky tert-butyl groups at the ortho positions. This stability prevents the phenoxyl radical from initiating new oxidation chains, a crucial feature of effective antioxidants.
The catalytic nature of its function is demonstrated as the phenoxyl radical can further react to regenerate an antioxidant species or form stable non-radical products. The fate of the 2,6-di-tert-butylphenoxyl radical can follow several pathways. A key pathway involves the dimerization of two phenoxyl radicals, which leads to the formation of 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. Another significant oxidation product is 2,6-di-tert-butyl-1,4-benzoquinone. The formation of these stable end-products effectively removes radicals from the system.
Evaluation of Antioxidant Efficacy in Model Systems
The antioxidant efficacy of this compound and its derivatives is frequently evaluated using various in vitro assays that measure their ability to scavenge free radicals or inhibit oxidation.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to assess radical scavenging ability. While some studies note that the steric hindrance of tert-butylphenols can sometimes limit their reactivity in this assay, derivatives of this compound have demonstrated significant scavenging activity. For instance, certain modified 2,6-di-tert-butylphenols have shown potent activity in the DPPH assay, indicating their capacity for hydrogen atom donation.
The CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay is another electron transfer-based method. It measures the capacity of an antioxidant to reduce the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺). The CUPRAC method is advantageous as it is carried out at a physiological pH and is applicable to both hydrophilic and lipophilic antioxidants. Phenolic compounds are effectively oxidized by the Cu(II)-neocuproine reagent used in this assay, making it a suitable method for evaluating the antioxidant power of 2,6-DTBP.
In assays measuring the inhibition of linoleic acid oxidation , phenolic antioxidants like 2,6-DTBP demonstrate their ability to prevent lipid peroxidation. By donating a hydrogen atom, they interrupt the chain reaction of lipid radical formation. Derivatives of this compound have shown high efficiency in inhibiting nonenzymatic lipid peroxidation in models using human erythrocyte membranes.
Table 1: Comparative Antioxidant Activity in DPPH Assay
| Compound | Relative DPPH Scavenging Activity | Reference Compound |
|---|---|---|
| This compound derivatives | High | BHT |
| Butylated Hydroxytoluene (BHT) | High | - |
| 2,4-di-tert-butylphenol (B135424) | Lower than BHT | BHT |
The protective effects of this compound against oxidative damage have been investigated in biological systems. In ex vivo studies using rat liver homogenates , derivatives of 2,6-DTBP have been shown to inhibit lipid peroxidation. This demonstrates their ability to protect biological membranes from oxidative damage in a complex tissue environment.
Structure-Activity Relationships in Antioxidant Performance
The two tert-butyl groups at the ortho positions (2 and 6) relative to the hydroxyl group are a defining structural feature of this compound and are critical to its antioxidant function. This substitution provides significant steric hindrance around the phenolic hydroxyl group.
This steric crowding has several important consequences for its antioxidant activity:
Stabilization of the Phenoxyl Radical : After donating the hydrogen atom to a free radical, the resulting 2,6-di-tert-butylphenoxyl radical is highly stabilized. The bulky tert-butyl groups physically obstruct the oxygen atom, preventing it from easily participating in further reactions that could propagate oxidation. This makes the radical persistent and less likely to initiate new radical chains.
Prevention of Dimerization : The steric bulk hinders the dimerization of the phenoxyl radical through pathways other than C-C coupling at the para position, contributing to its stability and effectiveness as a chain-breaking antioxidant.
Modulation of Reactivity : While essential for stabilizing the radical, extreme steric hindrance can also reduce the rate of reaction between the phenol and certain free radicals. However, for many types of radicals, the hindrance strikes an effective balance, allowing for efficient scavenging while maintaining the stability of the resulting phenoxyl radical.
The chemical nature of the substituents on the phenol ring significantly influences antioxidant activity. The tert-butyl groups in this compound are alkyl groups, which act as electron-donating groups through an inductive effect.
This electronic effect enhances the antioxidant performance in the following ways:
Weakening the O-H Bond : By donating electron density to the aromatic ring, the tert-butyl groups increase the electron density on the phenolic oxygen atom. This destabilizes the O-H bond, lowering its bond dissociation energy (BDE). A lower BDE means that the hydrogen atom can be more easily abstracted by a free radical, making 2,6-DTBP a more reactive and efficient antioxidant.
Stabilizing the Cation Radical : The electron-donating nature of the alkyl groups also helps to stabilize the radical cation that can form as an intermediate in some antioxidant mechanisms, such as single-electron transfer followed by proton transfer (SET-PT).
In essence, the combination of steric hindrance and electron-donating properties makes this compound a highly effective chain-breaking antioxidant. The steric effects confer stability to the resulting phenoxyl radical, while the electronic effects enhance the initial radical-scavenging reactivity.
Synergistic Antioxidant Systems
Interactions with Other Phenolic Antioxidants (e.g., BHA, BHT, TBP)
When this compound is combined with other hindered phenolic antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and 2,4,6-tri-tert-butylphenol (B181104) (TBP), a synergistic effect is often observed. iiarjournals.orgiiarjournals.org This enhanced antioxidant activity is particularly notable in combinations of BHT and BHA. iiarjournals.orgiiarjournals.org Studies have shown that these mixtures can provide greater protection against oxidative degradation than either antioxidant used alone. iiarjournals.orgiiarjournals.org
The mechanism behind this synergy often involves the regeneration of the more potent antioxidant by the less potent one. In a mixture, one antioxidant can donate a hydrogen atom to the phenoxy radical of another, thereby regenerating the original antioxidant and allowing it to scavenge more free radicals. For instance, in a mixture of BHT and TBP, it is proposed that phenoxy radicals of both antioxidants are formed, and they can interact with each other, ultimately leading to the termination of the oxidation chain reaction. iiarjournals.org
Research on the anti-inflammatory effects of these combinations has provided insights into their synergistic antioxidant actions. For example, the combination of BHT and BHA has been shown to have a strong inhibitory effect on the expression of inflammatory mediators like cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (TNF-α). iiarjournals.orgresearchgate.net The effectiveness of this inhibition was found to be dependent on the molar ratio of the two antioxidants. iiarjournals.orgiiarjournals.org
Table 1: Effect of BHT and BHA Combinations on Cox2 Gene Expression This table illustrates the synergistic inhibitory effect of different molar ratios of BHT and BHA on the lipopolysaccharide (LPS)-stimulated expression of the Cox2 gene in RAW264.7 cells. iiarjournals.orgresearchgate.netresearchgate.net
| Molar Ratio (BHT:BHA) | Inhibition of Cox2 Expression |
| 1:1 | Less marked inhibition |
| 1:2 | More marked inhibition |
| 2:1 | More marked inhibition |
The data suggests that a specific balance between the two antioxidants is crucial for achieving the maximum synergistic effect.
Formation of Bioactive Intermediates in Mixtures
The formation of such intermediates is a consequence of the reactions of the initial phenoxy radicals. After a hindered phenolic antioxidant donates a hydrogen atom to a free radical, it forms a stable phenoxy radical. These radicals can then undergo further reactions, including dimerization or cross-coupling with other phenoxy radicals, to form new compounds. iiarjournals.org In the case of BHT, intermediates such as BHT-quinone and stilbenequinone can also be formed. iiarjournals.org
The generation of these bioactive intermediates can contribute to the synergistic antioxidant activity observed in mixtures. nih.gov It is believed that these newly formed compounds may possess their own radical-scavenging capabilities or can influence the regeneration of the primary antioxidants. iiarjournals.org The complex interplay between the parent antioxidants and their reaction products results in a more robust and efficient antioxidant system.
Biomedical and Pharmacological Research on 2,6 Di Tert Butylphenol and Its Derivatives
Antioxidant Effects in Biological Systems
Neuroprotective Properties and Mechanisms (e.g., against Glutamate-induced Oxidative Toxicity)
2,6-Di-tert-butylphenol (B90309) has demonstrated significant neuroprotective capabilities, particularly in mitigating the harmful effects of glutamate-induced oxidative toxicity. In laboratory settings, this compound has been shown to protect neuronal cells from cytotoxicity caused by excessive glutamate. The primary mechanism behind this protection is the reduction of mitochondrial superoxide (B77818) anion and lipid reactive oxygen species (ROS). By scavenging these harmful free radicals, this compound helps to preserve the integrity and function of neurons that would otherwise be damaged by oxidative stress.
Protection Against Ischemic Stroke Models
The neuroprotective effects of this compound extend to models of ischemic stroke. In animal studies, it has shown notable anti-ischemic effects. Administration of the compound in a rat model of ischemic stroke led to improved motor-related behavioral skills and a reduction in stroke-related gliosis in the striatum. Gliosis is the proliferation of glial cells in response to central nervous system injury, and its reduction suggests a lessening of the inflammatory and scarring response to the ischemic event. These findings indicate that this compound has the potential to protect the brain from the damaging cascade of events that occur during and after a stroke.
Mitigation of Free-Radical-Mediated Nephrotoxicity
DNA Oxidative-Damage Protection Mechanisms
While direct experimental studies on this compound's mechanisms for protecting DNA from oxidative damage are limited, computational studies on structurally similar compounds like 2,4-di-tert-butylphenol (B135424) and 2,6-di-sec-butylphenol (B1583072) provide valuable insights. These theoretical models propose that the primary mechanism of antioxidant action is the scavenging of hydroxyl radicals (•OH), which are highly reactive and can cause significant DNA damage.
The process is believed to occur through hydrogen abstraction from the phenolic hydroxyl group by the •OH radical. This action generates a more stable phenoxyl free radical. These phenoxyl radicals are then eliminated in a termination stage, either by reacting with other radicals or through self-annihilation. This process effectively neutralizes the harmful hydroxyl radicals, preventing them from interacting with and damaging DNA. This theoretical framework suggests a likely mechanism by which this compound could exert its protective effects against DNA oxidation.
Antimicrobial Activities
Antifungal Activity (e.g., against Candida albicans)
There is a notable body of research on the antifungal properties of the isomeric compound, 2,4-di-tert-butylphenol, particularly against the opportunistic pathogen Candida albicans. Studies have shown that 2,4-di-tert-butylphenol exhibits potent fungicidal action, even at concentrations where common antifungal medications like fluconazole (B54011) are less effective. Its mechanisms of action include the inhibition of hyphal development, a critical step in the initial adhesion of C. albicans, and the disruption of biofilms, which are protective communities of the fungus that contribute to its resistance to treatment. Furthermore, 2,4-di-tert-butylphenol has been observed to inhibit the production of crucial virulence factors such as hemolysins, phospholipases, and secreted aspartyl proteinases, which are necessary for the invasion of host tissues by C. albicans. However, specific research detailing the antifungal activity of this compound against Candida albicans is not as prevalent in the current scientific literature.
Antibacterial Properties
Research into the antibacterial properties of this compound and its derivatives has yielded varied results. While the parent compound, this compound, has been reported to exhibit no significant antibacterial activity against a range of bacterial strains, certain derivatives have demonstrated notable antibacterial efficacy.
One study investigating the antimicrobial activities of various di-tert-butylphenol isomers found that this compound (2,6-DTBP) showed no activity against Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, and Cutibacterium acnes. nih.govmdpi.com In the same study, no inhibition of bacterial growth was observed in the presence of 2,6-DTBP at a concentration of 16 µg/mL against Bacillus cereus. mdpi.com
However, modifications to the this compound scaffold have led to the development of derivatives with antibacterial potential. For instance, a study on 2,4-di-tert-butyl-6-(((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl)imino)methyl)phenol, a derivative of the related 2,4-di-tert-butylphenol, demonstrated antibacterial activity. This particular compound was effective against Klebsiella oxytoca and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) of 500 µg/mL for both strains. This suggests that the introduction of specific functional groups to the di-tert-butylphenol core can confer antibacterial properties.
Further research is necessary to fully elucidate the structure-activity relationships of this compound derivatives and to explore their potential as novel antibacterial agents. The lack of activity of the parent compound highlights the importance of chemical modification in unlocking the therapeutic potential of this class of molecules.
Anticancer and Cytostatic Research
Cytotoxicity Mechanisms in Tumor Cell Lines
The cytotoxic effects of this compound and its derivatives have been investigated in various cancer cell lines, revealing mechanisms that are often linked to the generation of radical species and the induction of apoptosis.
A study on the cytotoxicity of 2- or 2,6-di-tert-butylphenols in human submandibular gland carcinoma (HSG) and human promyelocytic leukemia (HL-60) cells suggested that the toxicity of these compounds is dependent on radical reactions. nih.govresearchgate.net This was supported by the finding of a linear relationship between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (kinh), a measure of radical-scavenging activity. nih.gov
A specific derivative, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu), has been shown to induce apoptosis in several cancer cell lines, including C6 glioma, MDA-MB-231 (human breast adenocarcinoma), LoVo (human colon adenocarcinoma), and HCT-15 (human colorectal adenocarcinoma) cells. nih.govnih.govkjpp.net The pro-apoptotic activity of this compound is mediated through the mitochondrial-dependent intrinsic pathway, as evidenced by the decreased levels of procaspase-3 and -9 and the increased levels of their cleaved, active forms. nih.gov Furthermore, the anti-apoptotic protein Bcl-2 was also downregulated in cells treated with KTH-13-t-Bu. nih.gov The cytotoxic effects of this derivative are also linked to the suppression of the Src/AKT-STAT3 signaling cascade, which is a key pathway for cell survival. nih.govnih.govkjpp.net
The table below summarizes the cytotoxic activity of 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu) against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| C6 | Glioma | 21.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.4 |
| LoVo | Colon Adenocarcinoma | 28.7 |
| HCT-15 | Colorectal Adenocarcinoma | 35.2 |
Quantitative Structure-Activity Relationships (QSAR) for Cytotoxicity
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand the relationship between the chemical structure of this compound derivatives and their cytotoxic activity. These studies aim to identify the key molecular features that contribute to their anticancer effects, thereby guiding the design of more potent and selective compounds.
One QSAR study investigated the cytotoxicity of a series of 2- and 2,6-di-tert-butylphenols against human submandibular gland carcinoma (HSG) and human gingival fibroblast (HGF) cells. nih.gov A significant linear relationship was established between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (kinh), which is a measure of the compound's ability to scavenge radicals. nih.gov This finding suggests that the cytotoxicity of these phenolic compounds is mechanistically linked to their radical-scavenging activity. nih.govresearchgate.net The study concluded that the cytotoxicity of phenols may be dependent on radical reactions. nih.gov
Another QSAR study focused on the ability of 24 derived mono- and 2,6-di-tert-butylphenols to act as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (LOX) enzymes, which are often implicated in cancer development and progression. nih.gov The study explored the conformational variability of these compounds and correlated different molecular parameters with their COX/LOX inhibitory activities. nih.gov The results indicated the importance of hydrogen donation and hydrophobic properties for COX inhibition, while a redox mechanism was suggested to be involved in LOX inhibition. nih.gov
These QSAR studies provide valuable insights into the structural requirements for the cytotoxic activity of this compound derivatives and can aid in the rational design of new anticancer agents with improved efficacy.
Inhibition of Cancer Cell Proliferation and Metastasis
Beyond inducing cytotoxicity, this compound and its derivatives have been shown to inhibit the proliferation and metastatic potential of cancer cells through various mechanisms.
Research has demonstrated that this compound (2,6-DTBP) and its para-quinone metabolite, 2,6-di-tert-butyl-1,4-benzoquinone (2,6-DTBQ), can promote the proliferation and metastasis of H4IIE cancer cells. nih.gov This effect was linked to the interference of these compounds with the retinoic acid receptor β (RARβ), a key regulator of cell growth and differentiation. nih.gov The study identified this interference as a molecular initiating event that leads to altered protein expression of p-Erk1/2 and COX-2, ultimately promoting carcinogenic risk. nih.gov
In contrast, certain derivatives of this compound have been specifically designed to exhibit anti-proliferative and anti-metastatic properties. The derivative 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu) has been shown to diminish the proliferation of C6 glioma, MDA-MB-231, LoVo, and HCT-15 cancer cells in a dose-dependent manner. nih.govnih.govkjpp.net The anti-proliferative effect of this compound is attributed to its ability to induce apoptosis and is linked to the inhibition of the Src/AKT-STAT3 signaling pathway, a critical cascade for cancer cell survival and proliferation. nih.govnih.govkjpp.net
The table below presents the IC50 values for the anti-proliferative activity of 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu) in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| C6 | Glioma | 21.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.4 |
| LoVo | Colon Adenocarcinoma | 28.7 |
| HCT-15 | Colorectal Adenocarcinoma | 35.2 |
These findings highlight the complex role of this compound and its derivatives in cancer progression. While the parent compound may pose a carcinogenic risk, targeted chemical modifications can lead to the development of potent anti-proliferative and anti-metastatic agents.
Toxicological Profiles and Environmental Health Research
Mechanisms of Toxicity in Cellular and Organ Systems
The toxicity of 2,6-DTBP manifests through various mechanisms, impacting cellular integrity and the function of several key organ systems. Research points to a strong connection between its chemical properties, particularly its capacity for radical formation, and its cytotoxic effects.
The cytotoxic effects of 2,6-DTBP and related phenolic compounds are closely linked to radical-mediated reactions. nih.govresearchgate.net Studies investigating the relationship between the chemical structure of phenols and their toxicity have demonstrated a significant linear correlation between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (kinh), a measure of radical-scavenging activity. nih.gov This suggests that the ability of these phenols to participate in radical reactions is a key determinant of their cytotoxicity. nih.gov
For instance, 2,6-DTBP has been shown to cause cytotoxicity in human submandibular gland carcinoma cells. researchgate.net The quantitative structure-activity relationship (QSAR) analyses support the hypothesis that a radical-mediated toxicity mechanism governs complex phenols with tert-butyl substituents. researchgate.net This is further substantiated by findings that potent antioxidants with small inhibition rate constants, such as the related compound 2,6-di-tert-butyl-4-methylphenol, exhibit notable cytotoxicity. nih.gov In zebrafish embryos, 2,6-DTBP exposure has been shown to induce mitochondrial dysfunction and the accumulation of reactive oxygen species (ROS), leading to apoptosis. nih.gov
| Compound | Key Finding | Mechanism | Cell Line/Model | Source |
|---|---|---|---|---|
| 2,6-di-tert-butylphenol (B90309) | Demonstrated cytotoxicity. | Associated with radical-mediated reactions. | Human submandibular gland carcinoma cells | researchgate.net |
| 2,6-di-tert-butyl-4-methylphenol | Exhibited marked cytotoxicity. | Linked to a low inhibition rate constant (potent antioxidant). | HSG and HGF cells | nih.gov |
| This compound | Induced apoptosis. | Caused by mitochondrial dysfunction and ROS accumulation. | Zebrafish embryos | nih.gov |
The liver is a primary target organ for the toxic effects of 2,6-DTBP and its metabolites. researchgate.net Upon entering the body, 2,6-DTBP can be metabolized into hydroxylated and para-quinone products, such as 2,6-di-tert-butyl-1,4-benzoquinone (2,6-DTBQ). researchgate.net Both the parent compound and its metabolites have been detected in the liver and serum of exposed mice. researchgate.net
These compounds can induce significant metabolic disruption by triggering aberrant transcriptional responses in the liver. researchgate.net Studies have identified hundreds to thousands of differentially expressed genes in the livers of mice exposed to 2,6-DTBP and 2,6-DTBQ. researchgate.net Notably, there is an upregulation in the mRNA expression of genes related to carcinogenesis, suggesting a potential carcinogenic risk associated with exposure. researchgate.net Toxicity studies indicate that some sterically hindered phenols may cause hepatic toxicity. researchgate.net The transformation products of these phenols can sometimes exhibit greater toxicity than the parent compound. researchgate.net
Direct skin contact with 2,6-DTBP may lead to severe irritation, ulceration, or burns, and it is known to be a sensitizer. scbt.com While direct research linking 2,6-DTBP to atopic dermatitis is limited, the mechanisms of skin toxicity for structurally similar phenols, such as p-tert-butylphenol (ptBP), have been studied in the context of depigmentation, or vitiligo. researchgate.net
The proposed mechanisms for phenol-induced depigmentation are multifaceted and include:
Oxidative Stress and Apoptosis : Phenols can induce oxidative stress within melanocytes, leading to programmed cell death (apoptosis). researchgate.net
Immune-Mediated Responses : The chemical may act as a hapten, binding to proteins like tyrosinase within melanosomes. This can render the proteins immunogenic, triggering a T-cell autoimmune response against melanocytes. nih.gov
Tyrosinase Inhibition and Quinone Formation : Some phenols are substrates for tyrosinase, an enzyme crucial for melanin (B1238610) production. researchgate.netnih.gov Oxidation by tyrosinase can form reactive quinones. researchgate.netnih.gov These quinones are highly reactive electrophiles that can deplete cellular antioxidant defenses, such as glutathione, and form adducts with cellular proteins, leading to cytotoxicity. researchgate.net
These mechanisms, primarily studied for compounds like ptBP and monobenzone, suggest that exposure can lead to the destruction of melanocytes, resulting in depigmentation that can spread systemically. nih.gov
Inhalation of 2,6-DTBP can cause irritation to the nose, throat, and lungs. scbt.com High levels of exposure may lead to more severe conditions such as bronchospasm and pulmonary edema. scbt.com For individuals with pre-existing respiratory conditions like emphysema or chronic bronchitis, exposure can result in further disability. scbt.com
The pulmonary toxicity of related compounds, such as butylated hydroxytoluene (BHT), is attributed to its metabolic activation in the lungs by cytochrome P450 enzymes. nih.gov This process forms reactive metabolites, specifically quinone methides, which are electrophiles that can damage lung tissue. nih.gov The reactivity of these quinone methides correlates with the pneumotoxicity of the parent phenol (B47542). nih.gov Given the structural similarities, it is plausible that a similar bioactivation pathway contributes to the pulmonary toxicity of 2,6-DTBP.
Adverse Outcome Pathway (AOP) Framework in Risk Assessment
The Adverse Outcome Pathway (AOP) framework is a conceptual tool used in modern toxicology and risk assessment to organize existing knowledge. nih.govacs.org It provides a structured representation of the sequence of causally linked events, starting from a molecular interaction with a chemical to an adverse outcome at the individual or population level. nih.govacs.org An AOP connects the Molecular Initiating Event (MIE), through a series of intermediate Key Events (KEs), to the final Adverse Outcome (AO). nih.gov This framework helps in translating mechanistic data from various sources, including in vitro and in silico models, into predictions of adverse effects relevant for health risk assessment. nih.gov
A Molecular Initiating Event (MIE) is the initial point of interaction between a toxicant and a biological molecule or system that triggers the subsequent cascade of events in an AOP. nih.gov Identifying the MIE is a critical first step in understanding the toxicity pathway of a chemical.
For 2,6-DTBP and its metabolite 2,6-DTBQ, a specific MIE has been identified through a combination of transcriptomics, molecular modeling, and cell-based assays. nih.govacs.org Research has pinpointed the interference with Retinoic Acid Receptor β (RARβ) as a key MIE. nih.govacs.org This interference occurs through mechanisms including DNA methylation and conformational changes in the receptor. nih.gov This initial event triggers subsequent key events, such as altered protein expression of p-Erk1/2 and COX-2, which in turn promote cancer cell proliferation and metastasis, leading to the adverse outcome of carcinogenic risk. nih.govacs.org
| AOP Component | Description for 2,6-DTBP / 2,6-DTBQ | Source |
|---|---|---|
| Molecular Initiating Event (MIE) | Interference with Retinoic Acid Receptor β (RARβ) via DNA methylation and conformational changes. | nih.govacs.org |
| Key Events (KEs) | Altered protein expression of p-Erk1/2 and COX-2; promotion of cancer cell proliferation and metastasis. | nih.govacs.org |
| Adverse Outcome (AO) | Carcinogenic risk. | nih.govacs.org |
Key Events (KEs) and Adverse Outcomes (AOs)
The toxicological impact of this compound (2,6-DTBP) and its metabolite, 2,6-di-tert-butyl-1,4-benzoquinone (2,6-DTBQ), can be understood through the Adverse Outcome Pathway (AOP) framework. nih.gov This framework links a Molecular Initiating Event (MIE) to a series of Key Events (KEs), ultimately leading to an Adverse Outcome (AO). nih.gov For 2,6-DTBP, the process begins with interference with Retinoic Acid Receptor β (RARβ) as an MIE. nih.gov This initial interaction triggers subsequent KEs, including epigenetic changes and altered protein expression. nih.gov Specifically, in vitro assays have demonstrated that these events include modified expression of proteins such as p-Erk1/2 and COX-2. nih.gov These cellular-level disruptions promote the proliferation and metastasis of cancer cells. nih.gov The culmination of these toxic effects points toward a carcinogenic risk as the primary adverse outcome. nih.gov Transcriptome profiling further supports the identification of chemical carcinogenesis as the AO associated with 2,6-DTBP and its quinone metabolite. nih.gov
Interactions with Target Biomacromolecules
Retinoic Acid Receptor β (RARβ) Interference and Carcinogenic Risk
Research combining transcriptomics, molecular modeling, and cell-based assays has identified Retinoic Acid Receptor β (RARβ) as a key target biomacromolecule for 2,6-DTBP and its metabolite 2,6-DTBQ. nih.gov The interaction with RARβ is considered a Molecular Initiating Event that can lead to carcinogenic risk. nih.gov Molecular modeling and epigenetic analysis have shown that this interference involves both conformational changes to the receptor and epigenetic modifications, specifically DNA methylation. nih.gov This disruption of RARβ function is a critical step in the pathway leading to adverse outcomes like the promotion of cancer cell proliferation. nih.gov
Epigenetic Modifications (e.g., DNA Methylation)
Epigenetic modifications are a key event in the toxicological pathway of 2,6-DTBP. nih.gov Studies have specifically identified DNA methylation as a consequence of the compound's interference with RARβ. nih.gov Environmental chemicals, in general, can alter gene expression through epigenetic mechanisms without changing the DNA sequence itself. mdpi.comresearchgate.net In the case of 2,6-DTBP, these epigenetic changes are an integral part of the chain of events that connect the initial interaction with a target molecule to the final adverse outcome of carcinogenic risk. nih.gov
Altered Protein Expression (e.g., p-Erk1/2, COX-2)
Following the initial interference with RARβ and subsequent epigenetic modifications, 2,6-DTBP exposure leads to altered expression of specific proteins. nih.gov In vitro assays have confirmed that key subsequent events in the toxicological pathway include changes in the expression levels of phosphorylated Extracellular signal-regulated kinase 1/2 (p-Erk1/2) and Cyclooxygenase-2 (COX-2). nih.gov The modulation of these proteins is significant, as they are involved in cellular signaling pathways that regulate cell proliferation and metastasis. nih.gov This altered protein expression is a crucial step that contributes directly to the adverse outcome of carcinogenesis. nih.gov
Endocrine Disruption Potential: Mechanistic Differentiation from Structural Analogs
Comparison of this compound with 2,4-Di-tert-butylphenol (B135424)
A comparison between this compound (2,6-DTBP) and its structural analog, 2,4-Di-tert-butylphenol (2,4-DTBP), reveals critical differences in their endocrine disruption potential, primarily due to their distinct molecular structures. While 2,4-DTBP has been identified as a potential endocrine-disrupting chemical (EDC) and obesogen, 2,6-DTBP does not exhibit the same activity. oup.comnih.gov
Studies using human mesenchymal stem cells found that 2,4-DTBP induced adipogenesis, whereas 2,6-DTBP did not. oup.comnih.gov The mechanism for 2,4-DTBP's activity involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) and its partner, the retinoid X receptor (RXR). oup.com Specifically, 2,4-DTBP acts as an agonist for RXRα. nih.gov
The structural difference is key: the presence of two tert-butyl groups in the ortho and para positions in 2,4-DTBP allows it to be an effective RXRα activator. nih.gov In contrast, 2,6-DTBP, which has two tert-butyl groups on both sides of the hydroxyl moiety (ortho positions), shows no detectable activity towards activating GAL4-PPARγ or GAL4-RXRα. oup.comnih.gov This lack of activity is attributed to its molecular shape, which prevents it from effectively binding to and activating these nuclear receptors in the same manner as its 2,4-isomer. oup.comnih.gov
Interactive Data Table: Comparative Receptor Activity
| Compound | Target Receptor | Activity |
| This compound | PPARγ | Inactive nih.gov |
| RXRα | Inactive nih.gov | |
| 2,4-Di-tert-butylphenol | PPARγ | Agonistic Activity nih.gov |
| RXRα | Agonistic Activity nih.gov |
Receptor Activation Studies (e.g., Retinoid X Receptors)
Research into the toxicological profile of this compound has extended to its potential to interact with nuclear receptors, which are critical regulators of numerous physiological processes. One key area of investigation has been its effect on Retinoid X Receptors (RXRs). RXRs are central to a wide range of signaling pathways, forming heterodimers with other nuclear receptors to control gene expression related to development, metabolism, and homeostasis. dntb.gov.ua
A significant aspect of the research into the endocrine-disrupting potential of alkylphenols has focused on their ability to activate RXRs. However, studies have shown a clear distinction between this compound and its structural isomer, 2,4-di-tert-butylphenol. In comparative studies, 2,4-di-tert-butylphenol was found to induce adipogenesis (the formation of fat cells) in human mesenchymal stem cells by activating the peroxisome proliferator-activated receptor gamma (PPARγ)/RXR heterodimer. nih.govnih.gov This activity was linked to the direct binding and activation of RXRα by 2,4-di-tert-butylphenol. nih.gov
In contrast, these same studies demonstrated that this compound did not activate RXRα. nih.gov Reporter gene assays confirmed that while 2,4-di-tert-butylphenol could activate the RXRα subunit in various nuclear receptor complexes, this compound did not exhibit this activity. nih.gov This difference in receptor activation is attributed to the specific molecular structure of the compounds. nih.gov The crystal structure of 2,4-di-tert-butylphenol complexed with RXRα revealed the basis for their interaction, and this analysis suggested that the arrangement of the tert-butyl groups in this compound prevents effective binding and activation of the receptor. nih.gov
Further research employing in silico machine learning and in vivo validation methods has explored the structural features of butylphenols that influence RXR activation. dntb.gov.ua These studies indicated that bulky aliphatic substitution at the C4 position of the this compound structure could facilitate RXR activation. dntb.gov.uaresearchgate.net This suggests that while this compound itself may not be an RXR agonist, certain derivatives or metabolites could potentially interact with this receptor.
The following table summarizes the comparative findings regarding the activation of Retinoid X Receptor α (RXRα) by this compound and its isomer, 2,4-di-tert-butylphenol.
| Compound | RXRα Activation | Adipogenesis Induction in Human Mesenchymal Stem Cells |
| This compound | No | No |
| 2,4-di-tert-butylphenol | Yes | Yes |
Environmental Fate, Degradation, and Ecotoxicology
Biodegradation Pathways and Microbial Metabolism
The biological breakdown of 2,6-DTBP is a key aspect of its environmental fate, with various microorganisms capable of utilizing it as a carbon source.
Specific bacterial strains have been identified as effective degraders of 2,6-DTBP under aerobic conditions. An aerobic bacterium, identified as Alcaligenes sp. strain F-3-4, was isolated from acrylic fiber wastewater and its associated biofilm. nih.govresearchgate.net This strain demonstrated the ability to effectively degrade 2,6-DTBP, using it as a sole source of carbon and energy. nih.gov After a period of acclimation, the degradation capacity of this strain was enhanced by 26.3%. nih.govresearchgate.net In addition to Alcaligenes sp., the strain Pseudomonas aeruginosa san ai has also been investigated and shown to efficiently degrade 2,6-DTBP. nih.govresearchgate.net Studies suggest that the degradation pathway by P. aeruginosa may involve ortho-ring cleavage, based on the upregulation of aromatic ring cleavage enzymes. nih.gov
The rate at which 2,6-DTBP degrades has been quantified through kinetic studies. For the Alcaligenes sp. strain F-3-4, under optimal conditions and with an initial 2,6-DTBP concentration of 100 mg/L, 62.4% of the compound was removed after 11 days. nih.govresearchgate.net The degradation kinetics were found to follow the Eckenfelder equation, with a calculated half-life of 9.38 days for the compound under these specific conditions. nih.govresearchgate.net
Several environmental factors significantly influence the rate and extent of 2,6-DTBP biodegradation. For the Alcaligenes sp. strain F-3-4, optimal growth and degradation conditions were determined to be a temperature of 37°C and a pH of 7.0. nih.govresearchgate.net
The initial concentration of 2,6-DTBP is a critical factor. The degradation ability of Alcaligenes sp. strain F-3-4 was observed to be concentration-dependent, with an optimal initial concentration of 200 mg/L. researchgate.net At concentrations above this level, the strain exhibited significant inhibition. nih.gov Similarly, P. aeruginosa san ai showed high degradation efficiency at concentrations of 2, 10, and 100 mg L−1, achieving 100%, 100%, and 85% degradation, respectively, over 7 days. nih.gov
Temperature also plays a crucial role. For P. aeruginosa san ai, the percentage of 2,6-DTBP removal increased as the temperature rose from 22°C to 37°C, but it decreased significantly at 43°C. nih.gov The improved degradation at higher temperatures is partly attributed to the increased solubility of 2,6-DTBP, which enhances its availability to microbial cells. nih.gov
Table 1: Optimal Conditions for Biodegradation of 2,6-Di-tert-butylphenol (B90309)
| Parameter | Alcaligenes sp. strain F-3-4 | Pseudomonas aeruginosa san ai |
|---|---|---|
| Temperature | 37°C nih.govresearchgate.net | 37°C nih.gov |
| pH | 7.0 nih.govresearchgate.net | 5-8 nih.gov |
| Initial Concentration | Up to 200 mg/L nih.govresearchgate.net | 2, 10, 100 mg/L nih.gov |
Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the potential for a chemical to be biodegraded by microorganisms. The OECD 302 series of tests determines "inherent biodegradability," which indicates that a compound has the potential to biodegrade, although it may require a period of adaptation for the microorganisms. ibacon.com
Tests like the OECD 302B (Zahn-Wellens/EMPA-Test) expose the test substance to a high concentration of microorganisms from activated sludge over a 28-day period. ibacon.comaropha.com Biodegradation is measured by the removal of Dissolved Organic Carbon (DOC). ibacon.com A result of over 70% degradation in this test typically classifies a substance as inherently biodegradable. ibacon.comaropha.com While specific results for 2,6-DTBP in these standard tests were not detailed in the reviewed literature, the demonstrated ability of specific strains like Alcaligenes sp. and Pseudomonas aeruginosa to degrade the compound indicates its susceptibility to microbial breakdown, a hallmark of inherent biodegradability. nih.govnih.gov
Photodegradation Processes and Environmental Transformations
In addition to microbial action, 2,6-DTBP is subject to transformation by light, a process known as photodegradation or photolysis.
Exposure to sunlight can induce the degradation of 2,6-DTBP in aquatic environments. In one study, 2,6-DTBP was photodegraded by 71.31% under simulated sunlight. nih.gov The process was found to follow pseudo-first-order kinetics with a rate constant (k) of 0.061 h⁻¹. nih.gov Theoretical simulations suggest the photodegradation pathway involves sequential oxidation, photo-isomerization, and hydrogenation. nih.gov A notable transformation product identified during this process is 2,5-di-tert-butylphenol (B187667) (2,5-DTBP). nih.gov
In the atmosphere, vapor-phase this compound is broken down through reactions with photochemically produced hydroxyl radicals. nih.gov The estimated half-life for this atmospheric reaction is approximately 7.8 hours. nih.gov
Table 2: Photodegradation Data for this compound
| Medium | Condition | Degradation/Half-Life | Notes |
|---|---|---|---|
| Aquatic | Simulated Sunlight | 71.31% degradation; k = 0.061 h⁻¹ nih.gov | Follows pseudo-first-order kinetics. nih.gov |
| Atmospheric | Reaction with Hydroxyl Radicals | Half-life of ~7.8 hours nih.gov | Applies to vapor-phase compound. nih.gov |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | 2,6-DTBP |
| 2,5-Di-tert-butylphenol | 2,5-DTBP |
Formation of Degradation Products (e.g., 2,5-Di-tert-butylphenol, 2,6-Di-tert-butyl-p-benzoquinone)
The environmental degradation of this compound (2,6-DTBP) can lead to the formation of various transformation products. Notably, its degradation under natural sunlight in aquatic environments has been observed to produce 2,5-Di-tert-butylphenol (2,5-DTBP). mdpi.com One study reported that the primary degradation of 2,6-DTBP through photolysis resulted in its transformation into 2,5-DTBP. industrialchemicals.gov.au Another significant degradation product formed under environmental conditions is 2,6-di-tert-butyl-p-benzoquinone (B114747) (BHT-Q). industrialchemicals.gov.au The formation of these products is a key aspect of the environmental fate of 2,6-DTBP.
Environmental Stability of Transformation Products
Photo-oxidation by Hydroxyl Radicals in the Atmosphere
In the atmosphere, 2,6-DTBP is expected to undergo rapid photo-oxidation primarily through reactions with hydroxyl radicals. industrialchemicals.gov.au These radicals are known as the "detergent" of the atmosphere, initiating the breakdown of many organic compounds. unito.it The calculated atmospheric half-life for 2,6-DTBP due to this process is estimated to be between 1.4 and 2.6 hours, indicating a swift primary degradation in the air. industrialchemicals.gov.au
Environmental Persistence and Mobility
The persistence and mobility of this compound in the environment are governed by its physicochemical properties, including its adsorption to soil and sediment, and its tendency to volatilize from water.
Adsorption Coefficients and Sediment Fixation
The adsorption of 2,6-DTBP to soil and sediment is a significant factor in its environmental distribution. The measured soil organic carbon-water (B12546825) partitioning coefficient (Koc) for 2,6-DTBP is 4,493 L/kg. industrialchemicals.gov.au This high value indicates that it will have only slight mobility in soil and will preferentially adsorb to environmental phases with high organic carbon content. industrialchemicals.gov.au Despite this, studies on adsorption coefficients with three different types of sediment have shown that sediment fixation is not particularly strong. oecd.org
Below is an interactive data table summarizing the adsorption coefficients for 2,6-DTBP and related compounds.
| Compound | Adsorption Coefficient (Koc) (L/kg) | Mobility in Soil |
| This compound | 4,493 | Slight |
| 2,4-Di-tert-butylphenol (B135424) | 9,010 | Immobile |
| 2,5-Di-tert-butylphenol | 9,010 | Immobile |
Note: Data for 2,4-DTBP and 2,5-DTBP are calculated values and are included for comparative purposes. industrialchemicals.gov.au
Volatilization from Water
The potential for 2,6-DTBP to move from water to the atmosphere is indicated by its Henry's Law constant. industrialchemicals.gov.au The calculated Henry's Law constant of 50 Pa m³/mol suggests that volatilization from water is not rapid but is a significant environmental fate process. oecd.org This indicates a moderate volatility from water and moist soil. industrialchemicals.gov.au
Atmospheric Long-Range Transport Potential
The potential for a chemical to undergo long-range atmospheric transport is related to its persistence in the atmosphere. epa.gov Given the rapid photo-oxidation of 2,6-DTBP by hydroxyl radicals, with an estimated half-life of 1.4 to 2.6 hours, its potential for long-range atmospheric transport is considered to be low. industrialchemicals.gov.au The substance is not highly volatile, with a vapor pressure of 1 Pa at 25°C. oecd.org While releases to the atmosphere are possible from diffuse sources, the compound's rapid degradation limits its ability to travel long distances. oecd.org
Ecotoxicological Assessment and Environmental Risk
The ecotoxicological profile of this compound indicates a significant hazard to aquatic environments. The compound is classified as very toxic to aquatic organisms and may cause long-lasting effects. fishersci.frilo.org
Toxicity to Aquatic Organisms (e.g., Daphnids, Fish)
This compound (2,6-DTBP) demonstrates high toxicity to a range of aquatic species. oecd.org Experimental data from acute tests have shown that the EC50 and LC50 values fall within a narrow range across different taxonomic groups. oecd.org The most sensitive species identified in acute toxicity tests is the daphnid, with a reported 48-hour EC50 of 0.45 mg/L. oecd.org
Studies on zebrafish (Danio rerio) embryos have revealed that exposure to 2,6-DTBP can lead to developmental toxicity. nih.gov Observed effects include reduced survival rates, increased malformation, delayed incubation, and an elevated heart rate. nih.gov The compound has been shown to induce mitochondrial dysfunction and oxidative stress, leading to apoptosis and affecting vascular development. nih.gov
Furthermore, the photodegradation of 2,6-DTBP in water under natural sunlight can lead to the formation of 2,5-di-tert-butylphenol, a product that is significantly more toxic to the bacterium Photobacterium phosphoreum than the parent compound. nih.gov
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Species | Endpoint | Duration | Value |
|---|
Bioaccumulation Potential (e.g., Bioconcentration Factor)
This compound is considered to have a potential for bioaccumulation in aquatic organisms. oecd.orginchem.org This is supported by its octanol-water partition coefficient (log Pow) and measured Bioconcentration Factor (BCF). The log Pow has been reported as 4.5 and 4.92. oecd.orgnih.gov A bioconcentration factor greater than 1 is an indicator of a hydrophobic or lipophilic chemical that is likely to bioaccumulate. wikipedia.org
A measured BCF value of 660 was reported in the golden orfe (Leuciscus idus melanotus) after a 3-day exposure. oecd.orgindustrialchemicals.gov.au An estimated BCF value has also been calculated at 3230. nih.gov According to some classification schemes, BCF values between 1000 and 5000 are considered bioaccumulative. wikipedia.org These figures suggest that the compound is likely to concentrate in organisms from the water column. inchem.orgnih.gov
Table 2: Bioaccumulation Data for this compound
| Parameter | Value | Species |
|---|---|---|
| Log Pow | 4.5 | - |
| Measured Bioconcentration Factor (BCF) | 660 L/kg | Golden orfe (Leuciscus idus melanotus) |
Predicted Environmental Concentration (PEC) and Maximum Tolerable Concentration (MTC) Calculations
To assess the environmental risk, the Predicted Environmental Concentration (PEC) is compared with the Maximum Tolerable Concentration (MTC). The MTC for water is calculated by applying an assessment factor to the lowest acute toxicity value. oecd.org Given the lowest acute EC50 for daphnids is 0.45 mg/L, and applying an assessment factor of 100, the MTC is determined to be 4.5 x 10⁻³ mg/L. oecd.org The environment is considered at risk if surface water concentrations surpass this value. oecd.org
The highest concentrations of 2,6-DTBP are anticipated near manufacturing sites due to releases in wastewater. oecd.org In a worst-case scenario at a production facility in Switzerland, monitoring data indicated that the concentration of 2,6-DTBP entering the wastewater treatment plant was below the detection limit of 0.01 mg/L. oecd.org Assuming no elimination and a dilution factor of 10 for a small river, the PEC in the surface water was calculated to be less than 1 x 10⁻³ mg/L. oecd.org
In this specific worst-case scenario, the MTC/PEC ratio is greater than or equal to 4.5, suggesting that the risk to aquatic organisms is manageable under these monitored conditions. oecd.org
Table 3: Environmental Risk Assessment Parameters for this compound
| Parameter | Calculation/Value |
|---|---|
| Lowest Acute Toxicity (Daphnid EC50) | 0.45 mg/L |
| Assessment Factor | 100 |
| Maximum Tolerable Concentration (MTC) | 4.5 x 10⁻³ mg/L |
| Predicted Environmental Concentration (PEC) (Worst-case) | < 1 x 10⁻³ mg/L |
Environmental Release Pathways and Mitigation Strategies
The primary pathway for the release of this compound into the environment is through wastewater from manufacturing facilities. oecd.orgnih.gov While the compound is used as an antioxidant and stabilizer in products like fuel, oil, and gasoline, these end-uses are considered potential diffuse sources for atmospheric release rather than direct aquatic contamination. oecd.org Due to its low vapor pressure, releases to the air are expected to be minimal. oecd.org
The key mitigation strategy to prevent aquatic contamination is the implementation of the best available technology at production sites to eliminate or minimize wastewater releases. oecd.org Continuous monitoring of wastewater concentrations is a critical component of managing the environmental risk. oecd.org For instance, at a Swiss production site, daily analysis of wastewater, with results provided to water authorities, ensures that concentrations remain below detection limits, thereby managing the risk to aquatic ecosystems. oecd.org Proper disposal of the substance involves sweeping the spilled material into covered plastic containers and storing and disposing of it according to local regulations, ensuring it does not enter the environment. ilo.orginchem.org
Computational and Theoretical Chemistry of 2,6 Di Tert Butylphenol
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the electronic structure, reactivity, and thermodynamic properties of 2,6-di-tert-butylphenol (B90309).
Density Functional Theory (DFT) has become a widely used method for studying phenolic compounds due to its balance of computational cost and accuracy. nih.govresearchgate.netdurham.ac.uk Functionals such as B3LYP and the M06 suite (including M06-2X) have been frequently employed to investigate the properties of this compound and related molecules. researchgate.netresearchgate.netunibo.ituclv.curesearchgate.netstuba.skdergipark.org.trunibo.itpan.olsztyn.plnih.govreddit.comrsc.org
The B3LYP functional, a hybrid functional, has been a popular choice for calculating geometries, electronic properties, and reaction mechanisms of phenolic antioxidants. researchgate.netstuba.skpan.olsztyn.pl It has been used to determine the equilibrium structure of this compound, showing good agreement with experimental data. unibo.it DFT calculations at the B3LYP level have also been utilized to compute parameters relevant to antioxidant activity. researchgate.netstuba.sk
The M06-2X functional, part of the M06 suite of meta-hybrid GGA functionals, is known for its good performance in describing non-covalent interactions and thermochemistry, which are crucial for understanding the behavior of sterically hindered phenols. nih.govreddit.com Studies have employed the M06-2X functional to investigate reaction mechanisms involving this compound, such as the Kolbe–Schmitt reaction. researchgate.netresearchgate.net The choice of functional can influence the calculated properties, and comparisons between different functionals are often performed to ensure the reliability of the theoretical results. dergipark.org.trnih.govrsc.org
A key parameter in assessing the antioxidant activity of phenolic compounds is the homolytic bond dissociation enthalpy (BDE) of the O-H bond. unibo.itstuba.sk A lower BDE indicates a greater ease of hydrogen atom donation to scavenge free radicals. libretexts.org DFT methods, particularly B3LYP, have been extensively used to calculate the BDE of this compound and its derivatives. stuba.skpan.olsztyn.pl Theoretical calculations have shown that the introduction of bulky tert-butyl groups at the ortho positions weakens the O-H bond compared to phenol (B47542), which is attributed to the steric strain in the molecule that is relieved upon formation of the phenoxyl radical. researchgate.net
The ionization potential (IP) is another important electronic property that relates to the antioxidant mechanism, specifically the single-electron transfer (SET) pathway. unibo.itstuba.skaps.orgosti.gov A lower IP facilitates the transfer of an electron to a radical species. Quantum chemical calculations have been employed to determine the IP of this compound. stuba.sk The calculated values for BDE and IP provide a theoretical basis for understanding and predicting the radical scavenging efficiency of this compound.
Below is a table summarizing calculated electronic properties for this compound from various studies.
| Property | Calculated Value (kJ/mol) | Method/Functional | Reference |
| Bond Dissociation Enthalpy (BDE) | 338.9 | B3LYP/6-311++G | stuba.sk |
| Ionization Potential (IP) | 773 | B3LYP/6-311++G | stuba.sk |
Note: The accuracy of calculated values can be sensitive to the level of theory and basis set used. stuba.sk
Computational methods are also employed to investigate the mechanisms of chemical reactions involving this compound. One such reaction is the Kolbe–Schmitt reaction, a carboxylation process used to synthesize aromatic hydroxy acids. researchgate.netresearchgate.netacs.orgwikipedia.org Theoretical studies using DFT, specifically the M06-2X functional, have been conducted to elucidate the reaction mechanism of this compound in the Kolbe–Schmitt reaction. researchgate.netresearchgate.net
These calculations help in understanding the reaction pathways, identifying transition states, and determining the energetics of the reaction. For this compound, theoretical studies have shown that there can be a dynamic equilibrium between the main product and a side product, with the ability to transform into each other. researchgate.netresearchgate.net Such mechanistic insights are valuable for optimizing reaction conditions and improving the yield of desired products.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a means to study the dynamic behavior and interactions of this compound, offering insights that are complementary to static quantum chemical calculations.
In silico modeling plays a crucial role in understanding the mechanisms by which phenolic compounds scavenge free radicals. uclv.cuscienceopen.comnih.gov For this compound, computational models have been used to investigate its interaction with various radical species. uclv.cu These models often employ quantum mechanics to describe the electronic rearrangements that occur during the scavenging process.
The primary mechanism for hindered phenols like this compound is hydrogen atom transfer (HAT), where the phenolic hydrogen is donated to a radical. uclv.cu Computational studies can model this process, calculating activation energies and reaction rates. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron into the aromatic ring and is sterically protected by the bulky tert-butyl groups, preventing further unwanted reactions. uclv.cu These in silico studies help to rationalize the high efficiency of this compound as a radical scavenger.
The conformation of the hydroxyl group and the bulky tert-butyl groups in this compound is critical to its reactivity and intermolecular interactions. Computational conformational analysis, often performed in conjunction with experimental techniques like rotational spectroscopy, has been used to determine the most stable geometry of the molecule. unibo.it These studies have confirmed that the phenolic hydroxyl group is coplanar with the benzene (B151609) ring. scispace.comnih.gov
Due to the significant steric hindrance from the ortho tert-butyl groups, the hydroxyl group in this compound is shielded. unibo.itscispace.comnih.gov This steric shielding prevents the formation of typical hydrogen bonds in the solid state, a rare occurrence for phenolic compounds. scispace.comnih.gov Molecular modeling can also be used to study non-covalent interactions, such as those between this compound and other molecules, which are important in understanding its behavior in different environments. nih.govmdpi.com For instance, the interaction with an argon atom has been studied computationally, revealing a π-bound configuration where the argon atom interacts with the aromatic ring. unibo.itnih.govmdpi.comnih.gov
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound and its derivatives, QSAR models have been instrumental in elucidating the structural features that govern their cytotoxic and antioxidant effects. These models utilize various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
Predictive Models for Cytotoxicity
The cytotoxicity of phenolic compounds, including this compound derivatives, has been a subject of extensive QSAR analysis to predict their toxic effects on various cell lines. Research has focused on identifying the key molecular descriptors that correlate with cytotoxic concentrations, such as the 50% cytotoxic concentration (CC50).
Studies investigating the cytotoxicity of 2- or 2,6-di-tert-butyl-substituted phenols against human tumor cells and human gingival fibroblasts have revealed significant correlations with kinetic and quantum chemical parameters. nih.govnih.gov A noteworthy finding is the strong linear relationship between the CC50 values and the experimental inhibition rate constant (k'inh'). nih.govresearchgate.net This relationship suggests that the cytotoxicity of these sterically hindered phenols is closely linked to radical-mediated reactions. nih.govresearchgate.net As the inhibition rate constant increases, indicating a faster reaction with radicals, the cytotoxicity of the compound also tends to increase. researchgate.net
Interestingly, traditional descriptors often associated with antioxidant activity, such as the phenolic O-H bond dissociation enthalpy (BDE) and ionization potential (IP), did not show a direct correlation with the cytotoxicity of 2,6-di-tert-butylphenols in some studies. nih.govresearchgate.net This indicates that the mechanism of cytotoxicity may be more complex than simple hydrogen atom donation.
Further QSAR investigations have identified other theoretical parameters that play a role in predicting the cytotoxicity of tert-butylated phenols. A linear dependency has been demonstrated between cytotoxicity and descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and absolute hardness (η). nih.gov The correlation with LUMO may be related to the formation of quinone oxidation products, which are known to contribute to cellular toxicity. nih.gov For a broader set of electron-releasing phenols, QSAR models have shown that cytotoxicity is influenced by a combination of electronic effects (represented by the Hammett constant, σ+) and steric parameters (B5 descriptor for the size of substituents at positions 2 and 6), suggesting that radical stabilization is a key factor. rotman-baycrest.on.ca
| Molecular Descriptor | Correlation with Cytotoxicity (CC50) | Implication for Mechanism |
|---|---|---|
| Inhibition Rate Constant (k'inh') | Strong positive correlation (higher k'inh' leads to higher toxicity) | Cytotoxicity is dependent on radical-mediated reactions. nih.govresearchgate.net |
| LUMO Energy | Positive correlation | May be related to the formation of toxic quinone oxidation products. nih.gov |
| Absolute Hardness (η) | Linear correlation (positive slope for tert-butylphenols) | Reflects the stability and reactivity of the molecule, influencing toxic interactions. nih.gov |
| Bond Dissociation Enthalpy (BDE) | No direct correlation found | Simple hydrogen donation capacity is not the primary driver of cytotoxicity. nih.gov |
| Ionization Potential (IP) | No direct correlation found | Electron-donating ability alone does not predict cytotoxicity in this class. nih.gov |
Correlation with Antioxidant Activity
The antioxidant activity of this compound and related hindered phenols is primarily attributed to their ability to scavenge free radicals. QSAR models have been crucial in identifying the structural and electronic properties that enhance this activity. The principal mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a radical, a process that is heavily influenced by the O-H bond dissociation energy (BDE). unibo.it A lower BDE facilitates easier hydrogen atom abstraction, leading to higher antioxidant potency. unibo.it
Another key mechanism is single electron transfer (SET), where the phenol donates an electron to a radical. The efficiency of this process is related to the ionization potential (IP) of the molecule. unibo.it A lower IP value indicates that an electron can be more readily abstracted, which generally correlates with stronger antioxidant activity. unibo.itnih.gov
Computational studies have systematically evaluated the impact of substituents on the antioxidant capacity of the this compound scaffold. Specifically, modifications at the para-position (position 4) significantly modulate the electronic properties and, consequently, the antioxidant activity. Electron-donating groups (EDGs) at the para-position tend to decrease the O-H BDE and IP, thereby enhancing the radical scavenging ability. Conversely, electron-withdrawing groups (EWGs) generally increase the BDE, making the compound a less effective antioxidant.
Research has quantified these effects by calculating the bond dissociation free energies (ΔG°(XH)) for a series of 4-substituted-2,6-di-tert-butylphenols. nih.gov These theoretical calculations provide a precise measure of the potential hydrogen-donating capacity and correlate well with experimentally observed antioxidant activities. nih.gov
| Substituent at C4-position | Calculated O-H Bond Dissociation Free Energy (ΔG°(XH) in kcal/mol) nih.gov | Effect on Antioxidant Activity |
|---|---|---|
| -OCH3 | 72.70 | Strongly enhanced |
| -CH3 | 74.20 | Enhanced |
| -C(CH3)3 | 74.60 | Slightly enhanced |
| -H | 75.60 | Baseline |
| -CN | 77.80 | Reduced |
These QSAR findings underscore the importance of electronic descriptors in predicting the antioxidant potential of this compound derivatives. By understanding these relationships, it is possible to computationally screen and design novel phenolic compounds with optimized antioxidant properties.
Advanced Analytical Methodologies for Research on 2,6 Di Tert Butylphenol
Chromatographic Techniques for Trace Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of 2,6-Di-tert-butylphenol (B90309), particularly at trace levels, in a variety of complex matrices. These methods offer high resolution and sensitivity, making them indispensable for research and quality control.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the determination of this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and selective detection provided by mass spectrometry. This combination allows for the effective identification and quantification of this compound, even in complex mixtures. researchgate.netnih.gov
In a typical GC-MS analysis, the sample containing this compound is first vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a heated capillary column. The column is coated with a stationary phase that interacts with the components of the sample at different rates, leading to their separation. As the separated components, including this compound, exit the column, they enter the mass spectrometer.
Inside the mass spectrometer, the molecules are ionized, typically by electron impact, which fragments them into characteristic patterns of ions. These ions are then separated based on their mass-to-charge ratio by a mass analyzer. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the unambiguous identification of this compound. Quantification is achieved by comparing the peak area of a characteristic ion of this compound to that of a known standard.
A study developed an analytical method for the determination of 2,4,6-tri-tert-butylphenol (B181104) (TTBP) and related compounds, including this compound, in food samples. researchgate.netnih.gov The method utilized GC/MS with selected ion monitoring (SIM) after steam distillation extraction. This approach enabled the simultaneous determination of several phenolic compounds. researchgate.netnih.gov The research found this compound in some samples of fish muscle and viscera at levels ranging from trace amounts to 3.9 ng/g. researchgate.netnih.gov
Another application of GC-MS is in the analysis of synthetic phenolic antioxidants in human serum. A developed method allowed for the simultaneous analysis of six such compounds, including 2,6-di-tert-butyl-4-methylphenol, a structurally related compound to this compound.
The following table summarizes the findings of a study on the presence of this compound in various food samples:
| Food Sample | Concentration of this compound (ng/g) |
| Vegetables | Not Found |
| Meat | Not Found |
| Liver | Not Found |
| Fish (muscle) | trace - 3.9 |
| Fish (viscera) | trace |
| Data sourced from a study on the determination of 2,4,6-tri-tert-butylphenol and related compounds in foods. researchgate.netnih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another widely used chromatographic technique for the analysis of this compound. HPLC is particularly suitable for compounds that are not easily volatilized, offering a complementary approach to GC-MS.
In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation of components is based on their differential partitioning between the mobile and stationary phases. For the analysis of this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
A specific HPLC method was developed for the determination of 2,6-di-tert-butyl-4-methylphenol (BHT), a closely related compound, in aviation jet fuel. researchgate.net This method highlights the applicability of HPLC in analyzing phenolic antioxidants in fuel matrices. The study optimized the mobile phase composition and flow rate to achieve good separation. researchgate.net A linear relationship was established between the mass fraction of BHT and its peak area, demonstrating the quantitative capability of the method. researchgate.net
The following interactive table outlines the optimized conditions for the HPLC analysis of a related compound, providing a reference for developing methods for this compound:
| Parameter | Optimized Condition |
| Mobile Phase | Methanol (B129727) : Acetate Buffer (85:15 v/v) |
| Flow Rate | 1 mL/min |
| Based on a study for the determination of 2,6-di-tert-butyl-4-methylphenol in aviation jet fuel. researchgate.net |
Electrochemical Analysis and Oxidation Studies
Electrochemical methods provide a sensitive and often rapid approach for the analysis and study of the redox behavior of this compound. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.
Cyclic Voltammetry and Square-Wave Voltammetry
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is swept linearly versus time in a cyclic manner. The resulting current is plotted against the applied potential to produce a cyclic voltammogram. This technique is valuable for investigating the redox properties of this compound, including the potential at which it oxidizes and the reversibility of the electrochemical process. Studies have utilized cyclic voltammetry to investigate the antioxidant activity of this compound derivatives. researchgate.net
Square-Wave Voltammetry (SWV) is a pulse voltammetric technique that offers higher sensitivity and faster scan rates compared to cyclic voltammetry. uml.edumaciassensors.com The waveform in SWV consists of a square wave superimposed on a staircase potential ramp. pineresearch.com The current is sampled at two points in each square-wave cycle, and the difference in current is plotted against the potential. uml.edu This method effectively discriminates against background charging currents, resulting in improved signal-to-noise ratios. maciassensors.com The peak height in an SWV experiment is directly proportional to the concentration of the analyte, making it suitable for quantitative analysis. uml.edu The electrochemical oxidation of several tert-butylated phenols, including this compound, has been studied in an aprotic environment using both cyclic and square-wave voltammetry. acs.org
Selective Electrochemical Oxidation Mechanisms
The electrochemical oxidation of this compound proceeds through a mechanism influenced by factors such as steric hindrance, the stability of the resulting phenoxyl radical, and hydrogen bonding. acs.org In an aprotic medium, the oxidation of this compound is an irreversible process. acs.org
The initial step in the oxidation is the transfer of an electron from the phenolic hydroxyl group to the electrode, forming a phenoxyl radical. The steric hindrance provided by the two tert-butyl groups at the ortho positions influences the stability and subsequent reactions of this radical. The electrochemical oxidation of this compound can lead to the formation of 3,5,3',5'-tetra-tert-butyl-4,4'-diphenoquinone, a highly absorbing product that has been characterized by X-ray crystal diffraction. acs.org This selective oxidation highlights the influence of the molecular structure on the electrochemical behavior. acs.org
The oxidation of a related compound, 2,6-di-tert-butyl-4-methylphenol, with oxygen and sodium hydroxide (B78521) has been shown to produce various products, including 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and 2,6-di-tert-butylbenzoquinone. usgs.gov While this is a chemical oxidation, it provides insight into the potential products that could be formed under certain electrochemical conditions.
Application in Fuel Analysis
Electrochemical methods have been successfully applied to the analysis of phenolic antioxidants, including this compound, in fuel samples. These methods offer a rapid and sensitive alternative to traditional chromatographic techniques.
The determination of phenolic antioxidants in fuels is crucial as they are added to prevent gumming and improve stability. wikipedia.org A method based on liquid chromatography with electrochemical detection has been shown to be highly selective for measuring the concentration of phenolic antioxidants in fuel. researchgate.net This technique can be performed in less than 10 minutes with high sensitivity. researchgate.net
The following table presents a comparison of the sensitivity of an HPLC method with electrochemical detection and a GC-MS-SIM technique for the analysis of phenolic antioxidants in fuel:
| Analytical Technique | Sensitivity (µg/mL) | Relative Standard Deviation (RSD) |
| HPLC with Electrochemical Detection | 0.1 | 2.5% |
| GC-MS-SIM | 2 | 3.1% |
| Data from a study on the measurement of phenolic antioxidants in fuel. researchgate.net |
Spectroscopic Characterization of Reaction Intermediates
The study of transient species formed during chemical reactions involving this compound is crucial for understanding its reaction mechanisms, particularly in oxidation processes. Spectroscopic techniques are paramount in identifying and characterizing these short-lived intermediates, such as the stable 2,6-di-tert-butylphenoxyl radical.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a valuable tool for monitoring the formation and decay of reaction intermediates derived from this compound. The electronic transitions within these intermediates often result in characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.
During the oxidation of this compound, key intermediates such as the corresponding phenoxyl radical and benzoquinone are formed. The formation of the 2,6-di-tert-butylphenoxyl radical, a persistent free radical, can be observed by the appearance of a distinct absorption peak. For instance, studies on the oxidation of similar 4-substituted-2,6-di-tert-butylphenols have shown the emergence of a new peak around 400-405 nm, which is indicative of phenoxyl radical formation. rsc.org
The primary stable product of this compound oxidation is often 2,6-di-tert-butyl-p-benzoquinone (B114747). iaea.org The progress of this conversion can be tracked using UV-visible spectrophotometry by monitoring the disappearance of the phenol (B47542) reactant and the appearance of the quinone product, which has its own characteristic absorption spectrum. iaea.org In one study involving the catalytic oxidation of this compound, the reaction rate was determined by following these spectral changes over time. iaea.org
| Intermediate/Product | Typical λmax (nm) | Observation |
| 4-substituted-2,6-di-tert-butylphenoxyl radical | ~405 | Appearance of a new absorption band during oxidation. rsc.org |
| 2,6-di-tert-butyl-p-benzoquinone | Varies | Formation monitored as the main oxidation product. iaea.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the direct detection and characterization of paramagnetic species, such as the free radicals formed from this compound. The steric hindrance provided by the two tert-butyl groups at the ortho positions significantly enhances the stability of the 2,6-di-tert-butylphenoxyl radical, making it readily observable by EPR. smolecule.comscholaris.ca
When this compound undergoes one-electron oxidation, it forms the corresponding phenoxyl radical. rsc.orgresearchgate.net EPR spectroscopy provides detailed information about the electronic structure of this radical through its g-value and hyperfine coupling constants (hfc's). The g-value is a characteristic property of the radical, while the hyperfine couplings arise from the interaction of the unpaired electron with magnetic nuclei (like ¹H), providing insight into the spin density distribution across the molecule. smolecule.comnih.gov
The EPR spectrum of the 2,6-di-tert-butylphenoxyl radical is a well-defined pattern that confirms its structure. The unpaired electron spin density is highest at the oxygen atom and delocalized onto the ortho and para positions of the aromatic ring. scholaris.ca This delocalization is reflected in the hyperfine coupling constants observed in the EPR spectrum. Studies on various phenoxyl radicals have been crucial in understanding their stability and reactivity, which is important for their role as antioxidants. nih.govnih.gov
| Radical Species | EPR Parameter | Typical Value/Observation |
| 2,6-di-tert-butylphenoxyl radical | g-value | ~2.004 - 2.005 |
| Hyperfine Coupling | Interaction with meta-protons and para-proton. | |
| Metal-complexed phenoxyl radicals | g-value & hfc's | Parameters are influenced by the metal center (e.g., Cu, Pt). researchgate.netnih.gov |
Sample Preparation and Matrix Effects in Complex Research Samples
The accurate quantification of this compound in complex matrices such as food, environmental, and industrial samples presents significant analytical challenges. The sample matrix, which comprises all components other than the analyte of interest, can interfere with the analysis, a phenomenon known as the matrix effect. Therefore, effective sample preparation is a critical step to isolate the analyte and minimize these interferences.
For the analysis of this compound in food samples, methods have been developed that involve an initial extraction step to separate the compound from the complex food matrix. nih.gov One such method utilizes steam distillation for extraction, followed by analysis using gas chromatography-mass spectrometry (GC/MS). nih.gov This technique was successfully applied to detect this compound in fish samples at levels of trace to 3.9 ng/g. nih.gov
In environmental samples like indoor dust and sediment, the analysis of related hindered phenols requires robust extraction techniques. Ultrasonic extraction with a mixture of solvents such as hexane (B92381) and dichloromethane (B109758) has proven effective. researchgate.net For certain transformation products of these phenols, a derivatization step using agents like N,O-bis(trimethylsilyl)trifluoroacetamide may be necessary to improve their volatility and chromatographic behavior for GC-MS analysis. researchgate.net
When analyzing industrial products like lubricant oils, sample preparation can sometimes be simplified. Headspace sampling coupled with GC-MS has been used to determine this compound and other antioxidants, a method that can reduce the need for extensive sample pretreatment. researchgate.net However, for other techniques like high-performance liquid chromatography (HPLC), dilution in a suitable mobile phase is often required. researchgate.net
Matrix effects, which can either suppress or enhance the analytical signal, are a major concern in trace analysis. These effects arise from co-eluting matrix components that can affect the ionization efficiency of the analyte in the mass spectrometer source. To mitigate these effects, various strategies are employed, including the use of matrix-matched standards, internal standards (preferably isotopically labeled), and advanced sample cleanup techniques like solid-phase extraction (SPE). While not specific to this compound, general protocols for complex biological matrices involve steps like protein precipitation for plasma or blood, and hydrolysis for urine samples to release conjugated analytes before extraction. chromatographytoday.com The choice of sample preparation technique is crucial and depends on the physicochemical properties of the analyte, the nature of the matrix, and the sensitivity required for the analysis.
| Sample Matrix | Sample Preparation Technique | Analytical Method | Key Findings/Challenges |
| Food (e.g., fish) | Steam Distillation | GC/MS | Detected at trace levels (ng/g); effective separation from fatty matrix. nih.gov |
| Environmental (dust, sediment) | Ultrasonic Extraction, Derivatization | GC/MS | Allows for simultaneous analysis of parent compound and its more polar transformation products. researchgate.net |
| Industrial (lubricant oil) | Headspace Sampling or Dilution | GC/MS or HPLC | Headspace analysis minimizes sample handling; dilution required for liquid chromatography. researchgate.net |
| Complex Biological Matrices | Protein Precipitation, SPE, Hydrolysis | LC-MS/MS | Essential for removing interfering substances like phospholipids (B1166683) and proteins to minimize matrix effects. chromatographytoday.com |
Materials Science and Polymer Stabilization: Mechanistic Insights
Role as UV Stabilizer and Oxidation Inhibitor in Materials
2,6-Di-tert-butylphenol (B90309) is a sterically hindered phenolic antioxidant that serves as a crucial additive in various hydrocarbon-based products, ranging from petrochemicals to plastics. researchgate.netwikipedia.org Its primary function is to inhibit oxidative degradation, which is a common pathway for the deterioration of organic materials. wikipedia.org While it is a potent oxidation inhibitor, it also contributes to the UV stability of polymers. UV radiation can generate free radicals on the polymer backbone, initiating a cascade of degradation reactions. By scavenging these radicals, this compound indirectly contributes to the material's UV resistance. It is often used as a precursor in the synthesis of more complex light-protection agents and antioxidants for polymers. wikipedia.org
The bulky tert-butyl groups at the ortho positions to the hydroxyl group are key to its function. This steric hindrance makes the phenoxyl radical, formed after donating a hydrogen atom to a reactive radical, highly stable and less likely to participate in further detrimental reactions. This structural feature is fundamental to its role as an effective and non-coloring stabilizer for a variety of polymeric materials.
Mechanisms of Polymer Degradation Prevention
The degradation of polymers is a complex process involving a series of chemical reactions, often initiated by heat, light, or mechanical stress in the presence of oxygen. These processes lead to the formation of highly reactive species, such as free radicals, which can cause chain scission, cross-linking, and the formation of chromophoric groups, ultimately resulting in the loss of mechanical properties and discoloration of the material. This compound and its derivatives interrupt this degradation cycle through several key mechanisms.
The primary antioxidant mechanism of this compound involves the donation of its phenolic hydrogen atom to reactive peroxy radicals (ROO•) that are formed during the auto-oxidation cycle of the polymer. This reaction is depicted in the following scheme:
Initiation: Polymer (RH) → R• + H• (under heat, UV light, etc.)
Propagation: R• + O₂ → ROO•
Propagation: ROO• + RH → ROOH + R•
This compound (ArOH) intervenes in the propagation step by reacting with the peroxy radical:
Inhibition: ROO• + ArOH → ROOH + ArO•
The resulting phenoxyl radical (ArO•) is sterically hindered by the two tert-butyl groups, which significantly reduces its reactivity. This stable radical is unable to abstract a hydrogen atom from the polymer chain, thus effectively terminating the chain reaction. It can further react with another peroxy radical to form non-radical, stable products.
By effectively scavenging free radicals, this compound and its derivatives enhance the thermal and oxidative stability of polymers. The presence of these antioxidants significantly delays the onset of oxidation, a period known as the induction period. During this time, the antioxidant is consumed while protecting the polymer. The length of this induction period is a measure of the antioxidant's effectiveness.
The efficiency of sterically hindered phenols as antioxidants is well-documented. For instance, a derivative of this compound, 4,4'-bis(this compound), has demonstrated high performance in increasing the degradation temperature of polypropylene (B1209903). researchgate.net
The table below illustrates the effect of a 4,4'-bis(this compound) stabilizer on the thermal stability of polypropylene, as determined by thermogravimetric analysis (TGA).
| Stabilizer | Concentration (wt%) | Temperature at 5% Weight Loss (°C) | Temperature at 10% Weight Loss (°C) | Temperature at 50% Weight Loss (°C) |
|---|---|---|---|---|
| None | 0 | 255 | 280 | 350 |
| 4,4'-bis(this compound) | 0.3 | 305 | 325 | 390 |
| Commercial Stabilizer A | 0.3 | 295 | 315 | 380 |
| Commercial Stabilizer B | 0.3 | 300 | 320 | 385 |
Note: Data is based on the performance of 4,4'-bis(this compound), a derivative of this compound, and is presented to illustrate the general effect of this class of antioxidants.
Stabilization of Specific Polymeric Materials
The effectiveness of this compound and its derivatives has been demonstrated in a variety of polymers. The following sections detail its application in isoprene (B109036) rubber and polypropylene.
Isoprene rubber, due to its unsaturated backbone, is highly susceptible to oxidative degradation, which leads to a loss of its desirable elastomeric properties. Phenolic antioxidants are crucial for its stabilization. The performance of a stabilizer in rubber is often evaluated by the Plasticity Retention Index (PRI), which measures the resistance of the rubber to thermal oxidation. researchgate.net A higher PRI value indicates better stability.
Studies on 4,4'-bis(this compound), a derivative of this compound, have shown its superior performance in stabilizing isoprene rubber compared to other commercial antioxidants. researchgate.net
The following interactive table presents the Plasticity Retention Index of isoprene rubber samples stabilized with different antioxidants.
| Antioxidant | Concentration (wt%) | Plasticity Retention Index (PRI, %) |
|---|---|---|
| None | 0 | 35 |
| 4,4'-bis(this compound) | 0.3 | 95 |
| Agidol-2 (commercial antioxidant) | 0.3 | 80 |
Note: Data is for 4,4'-bis(this compound), a derivative of this compound, and is illustrative of the stabilizing effect of this class of compounds in isoprene rubber.
Polypropylene is a widely used thermoplastic that is prone to degradation during processing and end-use due to its tertiary hydrogen atoms, which are susceptible to abstraction. The addition of antioxidants is essential to maintain its mechanical properties and appearance. The oxidative stability of polypropylene is often assessed by measuring the oxidative induction time (OIT) using differential scanning calorimetry (DSC). A longer OIT indicates greater resistance to oxidation.
Research on 4,4'-bis(this compound) has demonstrated its high efficiency in stabilizing polypropylene, showing a significant increase in the induction period of oxidation compared to unstabilized polypropylene and even some commercial stabilizers. researchgate.net
The table below shows the induction period of oxidation for polypropylene samples with different stabilizers.
| Antioxidant | Concentration (wt%) | Induction Period of Oxidation (min) |
|---|---|---|
| None | 0 | 5 |
| 4,4'-bis(this compound) | 0.3 | 55 |
| Irganox 1010 | 0.3 | 50 |
| Irganox B215 | 0.3 | 60 |
Note: The data presented is for 4,4'-bis(this compound), a derivative of this compound, and is intended to demonstrate the typical performance of such antioxidants in polypropylene.
Polyethylene (B3416737)
This compound and its derivatives are a prominent family of antioxidants used to protect polyethylene (PE) from degradation. researchgate.netensam.eu Their primary role is to function as chain-breaking antioxidants. rangdaneh.ir The stabilization mechanism in polyolefins like polyethylene involves the donation of a hydrogen atom from the phenol's hydroxyl (-OH) group to a chain-carrying peroxy radical (POO•). researchgate.net This reaction is favorable because the O-H bond in the hindered phenol (B47542) is weaker than the C-H bonds within the polyethylene polymer chain. researchgate.net
The process interrupts the propagation stage of the auto-oxidation cycle. By scavenging the peroxy radicals, the antioxidant prevents these highly reactive species from abstracting hydrogen atoms from the polyethylene backbone, a key step that would otherwise lead to the formation of hydroperoxides (POOH) and further polymer degradation. researchgate.net The reaction transforms the this compound into a phenoxyl radical. rangdaneh.ir This resulting radical is sterically hindered by the two bulky tert-butyl groups at the ortho positions, which enhances its stability through resonance. rangdaneh.ir This stability is crucial as it prevents the phenoxyl radical from initiating new oxidation chains, effectively terminating the degradation process. researchgate.netrangdaneh.ir Studies indicate that 2,6-di-tert-butylphenols react specifically with peroxy radicals (POO•), as opposed to other radical species within the polymer. researchgate.netensam.eu
Performance Evaluation and Comparison with Commercial Stabilizers
The effectiveness of antioxidants based on the this compound structure is often evaluated by comparing their performance against established commercial stabilizers. researchgate.net Such comparative studies utilize various analytical techniques to measure the extent to which the stabilizer can prolong the service life of the polymer under conditions that accelerate aging. researchgate.net A sterically hindered bisphenol antioxidant, 4,4'-bis(this compound), has been examined in this context against well-known commercial phenolic and amine stabilizers. researchgate.net
Differential Scanning Calorimetry (DSC) Studies
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to assess the oxidative stability of polymers. netzsch.comhitachi-hightech.com By heating a polymer sample in an oxygen atmosphere, DSC can determine the onset temperature of oxidation or the induction period of oxidation, which are direct measures of the antioxidant's effectiveness. researchgate.net A higher degradation temperature indicates superior stabilizing performance.
In a comparative study, polypropylene samples containing 0.3 wt% of 4,4'-bis(this compound) (referred to as BP-5) were analyzed alongside samples with commercial antioxidants like Irganox 1010 and Irganox B215. researchgate.net The results demonstrated that BP-5 provided a significant increase in the degradation temperature of the polymer, indicating high performance as an antioxidant. researchgate.net
| Stabilizer | Temperature of Degradation Onset (°C) | Temperature of Maximum Degradation Rate (°C) |
|---|---|---|
| None | 218 | 252 |
| BP-5 (4,4'-bis(this compound)) | 242 | 275 |
| Irganox 1010 | 240 | 272 |
| Irganox B215 | 245 | 276 |
Data sourced from a study on polypropylene stabilization. researchgate.net
Mechanical Property Analysis (e.g., Wallace Plasticity)
The retention of mechanical properties after aging is a critical indicator of a stabilizer's performance. Wallace plasticity measurements can be used to evaluate the change in a polymer's viscosity after thermal-oxidative aging. researchgate.net The Plasticity Retention Index (PRI) is a key parameter derived from these measurements, where a higher PRI value signifies better retention of the material's properties and thus more effective stabilization.
The performance of 4,4'-bis(this compound) (BP-5) was evaluated in isoprene rubber and compared with commercial stabilizers after aging at 140°C for 30 minutes. The results showed that BP-5 provided superior plasticity retention compared to several widely used commercial antioxidants. researchgate.net
| Stabilizer | PRI (%) |
|---|---|
| None | 32 |
| BP-5 (4,4'-bis(this compound)) | 81 |
| Agidol-2 | 51 |
| S-789 | 67 |
Data sourced from a study on isoprene rubber stabilization. researchgate.net
Future Research Directions and Emerging Areas
Development of Novel 2,6-Di-tert-butylphenol (B90309) Derivatives with Enhanced Properties
Research is actively focused on synthesizing new derivatives of this compound to enhance its inherent antioxidant capabilities and introduce novel functionalities. A significant area of exploration involves the incorporation of various functional groups to modify the molecule's electronic and steric properties, thereby improving its performance in stabilizing polymers and other materials against degradation. nih.gov
One approach has been the synthesis of carbamide derivatives of this compound. Studies have shown that the inhibiting action of these derivatives is determined by the type of substitution at the nitrogen atom, with some derivatives exhibiting higher anti-oxidizing action compared to the parent compound and other commercial antioxidants. osti.gov Another promising avenue is the development of diphenylsulfimide derivatives containing the this compound moiety. The presence of both phenol (B47542) and diphenylsulfimide groups in a single molecule has been shown to significantly enhance antioxidant activity. researchgate.net
Furthermore, researchers have synthesized new 2,5-di-substituted 1,3,4-oxadiazoles bearing this compound moieties. nih.gov Certain compounds within this series have demonstrated significant free-radical scavenging ability in various assays, attributable to the enhanced stability of the free radical due to the resonance of the 1,3,4-oxadiazole (B1194373) ring. nih.gov The antioxidant ability of these derivatives is influenced by the nature and position of substituents on the aryl ring. nih.gov
Table 1: Antioxidant Activity of Selected this compound Derivatives
| Derivative Class | Key Structural Feature | Observed Enhancement | Reference |
| Carbamides | Substitution at the nitrogen atom | Higher anti-oxidizing action in jet fuel | osti.gov |
| Diphenylsulfimides | Presence of both phenol and diphenylsulfimide moieties | Significant enhancement of antioxidant activity | researchgate.net |
| 1,3,4-Oxadiazoles | 5-aryl-1,3,4-oxadiazol-2-yl group at the 4-position | Significant free-radical scavenging ability | nih.gov |
Exploration of Under-Investigated Biological and Pharmacological Activities
Beyond its well-established role as an antioxidant in industrial applications, emerging research is uncovering a range of under-investigated biological and pharmacological activities of this compound and its derivatives. These findings suggest potential therapeutic applications for this class of compounds.
Studies have indicated that derivatives of this compound may possess neuroprotective effects. mdpi.com For instance, they have been shown to reduce glutamate-induced oxidative toxicity in neuronal cells and have demonstrated beneficial outcomes in rodent models of ischemic stroke, suggesting a potential for low toxicity and therapeutic intervention in neurodegenerative conditions. mdpi.com Additionally, these compounds have been found to inhibit lipid peroxidation in rat kidney cortical mitochondria, pointing towards a possible protective role against free-radical-mediated kidney damage. mdpi.com
Interestingly, this compound, a nonanesthetic analog of the general anesthetic propofol (2,6-diisopropylphenol), has been shown to modulate the function of α1β glycine receptors. nih.gov While it does not directly activate these receptors like propofol, it does potentiate the effect of a submaximal glycine concentration. nih.gov This distinct interaction with a key inhibitory receptor in the central nervous system opens avenues for investigating its potential as a pharmacological tool or a lead compound for developing novel modulators of glycine receptors.
Some research has also explored the anticancer properties of related di-tert-butylphenol compounds. For example, 2,4-di-tert-butylphenol (B135424) has been identified as a primary anticancer component in certain plant extracts, showing efficacy against colon cancer cell lines. biomedpharmajournal.org While this is a different isomer, it highlights the potential for di-tert-butylated phenols as a class to exhibit cytotoxic activity against cancer cells, warranting further investigation into the specific activities of this compound and its derivatives in this area.
Advanced Environmental Remediation Technologies for this compound Contamination
The widespread use of this compound has led to its presence in various environmental compartments, necessitating the development of effective remediation technologies. Research is focused on biological and advanced oxidation processes to degrade this persistent organic pollutant.
Bioremediation approaches have shown significant promise. Several bacterial and fungal strains have been identified that can utilize this compound as a carbon source. For instance, a comprehensive study on Pseudomonas aeruginosa demonstrated its capability to efficiently degrade this compound under various conditions. rsc.org The degradation efficiency was found to be dependent on factors such as pH, temperature, and initial substrate concentration. rsc.org Fungi, particularly white-rot fungi, are also being explored for their ability to degrade phenolic compounds through their non-specific ligninolytic enzyme systems. researchgate.net Mycoremediation, the use of fungi for environmental decontamination, is considered a promising technique for treating phenolic wastewater. brin.go.id
Phytoremediation , the use of plants to remove pollutants, is another area of investigation. Plants can be a source of peroxidases, enzymes that can polymerize phenolic compounds, leading to their precipitation and removal from water. nih.gov This suggests a potential for using plant-based systems for the bioremediation of water contaminated with phenolic compounds. nih.gov
Advanced Oxidation Processes (AOPs) are also being explored. These technologies involve the generation of highly reactive hydroxyl radicals to break down persistent organic pollutants. While specific studies on AOPs for this compound are emerging, the principles are applicable.
Table 2: Bioremediation of Phenolic Compounds
| Remediation Approach | Organism/System | Mechanism | Key Findings | Reference |
| Bacterial Degradation | Pseudomonas aeruginosa | Utilization as a carbon source | Efficient degradation influenced by pH and temperature. | rsc.org |
| Mycoremediation | White-rot fungi | Ligninolytic enzyme systems | Potential for degradation of a wide variety of phenolic pollutants. | researchgate.net |
| Phytoremediation | Plants (e.g., water hyacinth, tomato) | Root surface peroxidases | Polymerization and precipitation of phenolic compounds. | nih.gov |
| Algal Bioremediation | Algae | Adsorption, bioaccumulation, biodegradation, photodegradation | Green pathway for phenolic wastewater treatment. | nih.gov |
Integration of Multi-Omics Approaches in Toxicological and Ecotoxicological Assessments
To gain a deeper understanding of the toxicological and ecotoxicological effects of this compound, researchers are beginning to integrate multi-omics approaches. These high-throughput techniques, including transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes that occur in an organism upon exposure to a chemical.
A key study utilized an integrated approach of transcriptomics , molecular modeling, and cell-based assays to investigate the toxic effects of this compound and its metabolite, 2,6-di-tert-butyl-1,4-benzoquinone (2,6-DTBQ). acs.orgnih.gov Through transcriptomic analysis, the study identified the retinoic acid receptor β (RARβ) as a key target biomacromolecule. acs.orgnih.gov This finding suggests that interference with RARβ signaling is a molecular initiating event that can lead to adverse outcomes, including carcinogenic risk. acs.orgnih.gov
Proteomics has also been employed to study the biodegradation of this compound. A study on Pseudomonas aeruginosa used proteomic profiling to identify changes in protein expression during the degradation process. rsc.orgresearchgate.net This approach can help elucidate the specific enzymatic pathways involved in the breakdown of the compound and provide insights into the metabolic response of the microorganism.
While specific metabolomic studies on this compound are still emerging, this technique holds significant potential for identifying and quantifying the small-molecule metabolites produced during its biotransformation. This information can help to fully characterize the degradation pathways and identify any potentially toxic intermediates. The integration of these multi-omics datasets can facilitate a more comprehensive risk assessment of this compound and its byproducts. researchgate.net
Table 3: Application of Omics in the Study of this compound
| Omics Approach | Organism/System | Key Findings | Implication | Reference |
| Transcriptomics | In vivo, in vitro, and in silico models | Identified retinoic acid receptor β (RARβ) as a key target. | Elucidated a molecular initiating event for potential carcinogenicity. | acs.orgnih.gov |
| Proteomics | Pseudomonas aeruginosa | Revealed changes in protein expression during degradation. | Provided insights into the metabolic pathways of bioremediation. | rsc.orgresearchgate.net |
Application of Green Chemistry Principles in the Synthesis and Utilization of this compound
The application of green chemistry principles to the synthesis and utilization of this compound is an emerging area of research aimed at reducing the environmental impact of this widely used chemical. Green chemistry focuses on the design of chemical products and processes that minimize the use and generation of hazardous substances.
The industrial synthesis of this compound typically involves the Friedel-Crafts alkylation of phenol with isobutene using an aluminum phenoxide catalyst. While effective, this process can generate waste streams containing aluminum and phenolic residues. semanticscholar.org Research into more sustainable synthetic routes is ongoing. One approach involves the development of chemo-enzymatic synthesis methods for hindered phenolic antioxidants using renewable starting materials like lignocellulose and vegetable oils. mdpi.com Although not yet applied directly to this compound, this strategy demonstrates the potential for creating bio-based alternatives.
Another key principle of green chemistry is the development of catalysts that are more efficient and environmentally benign. Research has explored improved processes for the synthesis of this compound using lower amounts of catalyst at lower temperatures, which can lead to higher yields, reduced by-product formation, and diminished environmental problems associated with catalyst removal. semanticscholar.org
Furthermore, the design of new hindered phenolic antioxidants with tunable polarity from renewable resources is being investigated. mdpi.com This approach not only utilizes sustainable feedstocks but also allows for the tailoring of the antioxidant's properties for specific applications, potentially leading to more efficient use and reduced environmental release. The overarching goal is to develop synthetic pathways that are more atom-economical, use less hazardous reagents and solvents, are more energy-efficient, and utilize renewable feedstocks.
Q & A
Q. What are the primary synthetic routes for 2,6-di-tert-butylphenol, and how do reaction conditions influence yield?
The compound is industrially synthesized via Friedel–Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide. Key parameters include temperature control (optimized between 50–80°C), catalyst concentration, and stoichiometric ratios of reactants. Side reactions, such as over-alkylation, are minimized by maintaining excess phenol .
Q. How can this compound be quantified in biological matrices, and what validation parameters are critical?
A validated GC-MS method uses tributyl phosphate as an internal standard and perchloric acid for protein precipitation in blood products. Critical validation parameters include specificity (resolution >1.5 between analyte and matrix components), linearity (R² >0.99), and a limit of quantification (LOQ) of 0.3 ng/mL. Accuracy and precision should fall within ±15% .
Q. What are the key applications of this compound in polymer science?
It acts as a UV stabilizer and antioxidant in polypropylene and rubbers by scavenging free radicals generated during oxidative degradation. Its efficacy is attributed to steric hindrance from tert-butyl groups, which prolongs induction periods in polymer aging tests .
Q. How does environmental stability affect experimental design with this compound?
Under aerobic conditions, this compound degrades by 86% within 12 days (100 mg/L initial concentration). Stability studies recommend storing solutions in inert atmospheres below 25°C and monitoring degradation intermediates (e.g., acetic acid) via HPLC .
Advanced Research Questions
Q. What metabolic pathways degrade this compound, and how can intermediates be characterized?
The aerobic bacterial strain Alcaligenes F-3-4 metabolizes the compound via hydroxylation and β-oxidation, yielding acetic acid, pyruvic acid, and isobutyric acid. Intermediate identification requires LC-MS/MS with collision-induced dissociation (CID) and comparison to synthetic standards .
Q. How do structural modifications of this compound alter its antioxidant activity?
Substituents at the para position (e.g., methyl or amino groups) modulate electron-donating capacity and bond dissociation enthalpy (BDE). DFT calculations show BDE values <85 kcal/mol correlate with enhanced radical-scavenging activity, while bulky groups improve steric protection in polymers .
Q. What contradictions exist in toxicity data, and how can they be resolved?
While the LD₅₀ in rodents is 9200 mg/kg (indicating low acute toxicity), in vitro studies report chromosomal aberrations in Chinese hamster cells at 50 µg/mL. Discrepancies may arise from metabolic activation differences; follow-up studies should use liver S9 fractions in Ames tests and monitor reactive metabolites .
Q. How does this compound interact with lipid bilayers in biological systems?
Molecular dynamics simulations reveal preferential partitioning into lipid bilayer hydrophobic regions, disrupting membrane fluidity. Experimental validation via fluorescence anisotropy using DPH probes confirms concentration-dependent effects (≥10 µM) .
Q. What computational tools predict the antioxidant efficacy of this compound derivatives?
Density functional theory (DFT) calculates ionization potential (IP) and BDE to rank derivatives. For example, methoxy-substituted analogs exhibit IP <8.5 eV, correlating with superior radical quenching in DPPH assays. QSAR models further link logP values to cellular uptake efficiency .
Q. How do degradation kinetics vary between abiotic and biotic systems?
Photodegradation under UV light (λ=254 nm) follows first-order kinetics (k=0.12 h⁻¹), while microbial degradation in soil exhibits biphasic kinetics due to substrate saturation. Comparative studies require controlled light exposure and microbial community profiling via 16S rRNA sequencing .
Methodological Notes
- Synthetic Optimization : Use GC-FID to monitor alkylation byproducts and optimize catalyst recycling.
- Toxicity Screening : Combine OECD Guideline 473 (in vitro micronucleus) with metabolomic profiling to identify biomarkers.
- Degradation Studies : Employ isotopically labeled ¹³C-2,6-di-tert-butylphenol for tracking carbon flux in metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
